molecular formula C10H19N B15239910 4-Cyclopropyl-2,6-dimethylpiperidine

4-Cyclopropyl-2,6-dimethylpiperidine

Katalognummer: B15239910
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: HOMZUYDPSFWKKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Cyclopropyl-2,6-dimethylpiperidine is a substituted piperidine derivative offered for research and development purposes. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . Compounds featuring a piperidine core substituted with alkyl groups like methyl and cyclopropyl have been identified as novel pharmacophores in medicinal chemistry. For instance, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a known class of pure opioid receptor antagonists . Similarly, the cyclopropyl group is a common feature in bioactive molecules; for example, it appears as an N-substituent in the potent κ opioid receptor antagonist JDTic . The specific stereochemistry of the methyl and cyclopropyl substituents on the piperidine ring can significantly influence the molecule's conformation and biological activity . This compound serves as a versatile chiral building block for synthesizing more complex molecules and for investigating new biological mechanisms in a research setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can be confident in our supply chain. We support global shipping with cold-chain transportation options to ensure product stability .

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

4-cyclopropyl-2,6-dimethylpiperidine

InChI

InChI=1S/C10H19N/c1-7-5-10(9-3-4-9)6-8(2)11-7/h7-11H,3-6H2,1-2H3

InChI-Schlüssel

HOMZUYDPSFWKKU-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(N1)C)C2CC2

Herkunft des Produkts

United States
Foundational & Exploratory

4-Cyclopropyl-2,6-dimethylpiperidine chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Cyclopropyl-2,6-dimethylpiperidine: Structure, Properties, and Synthetic Approaches

Introduction

4-Cyclopropyl-2,6-dimethylpiperidine is a substituted heterocyclic aliphatic amine. Its unique structural architecture, combining a rigid cyclopropyl group with a stereochemically defined piperidine ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of the cyclopropyl moiety can significantly influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, properties that are highly sought after in the design of novel therapeutics. The cis- and trans-isomers resulting from the dimethyl substitution further expand its potential applications by offering distinct three-dimensional arrangements.

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and predicted physicochemical properties of 4-Cyclopropyl-2,6-dimethylpiperidine. It further details a plausible synthetic route and discusses its potential applications, particularly within the realm of drug discovery.

Chemical Structure and Stereoisomerism

The fundamental structure of 4-Cyclopropyl-2,6-dimethylpiperidine consists of a central piperidine ring. This ring is substituted at the 4-position with a cyclopropyl group and at the 2- and 6-positions with methyl groups. The substitution at the 2 and 6 positions gives rise to stereoisomers, primarily the cis and trans diastereomers, which exhibit distinct physical and chemical properties. The cis-isomer, with both methyl groups on the same face of the piperidine ring, is often the thermodynamically more stable configuration.

Comprehensive NMR Characterization of 4-Cyclopropyl-2,6-dimethylpiperidine: Conformational and Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted piperidines is a cornerstone of modern medicinal chemistry, given the ubiquity of this pharmacophore in FDA-approved drugs. 4-Cyclopropyl-2,6-dimethylpiperidine (CAS 1849224-30-1)[1] presents a fascinating case study in conformational dynamics and nuclear magnetic resonance (NMR) spectroscopy. The presence of three ring substituents dictates a rigid conformational preference that profoundly influences both 1 H and 13 C NMR chemical shifts.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we dissect the causality behind the chemical shifts, leveraging empirical substituent effects and baseline data from cis-2,6-dimethylpiperidine[2], to provide a highly accurate, self-validating framework for the spectroscopic characterization of this molecule.

Conformational Dynamics & Stereochemical Foundations

Before interpreting an NMR spectrum, one must establish the molecule's 3D conformation, as spatial relationships dictate magnetic shielding and scalar coupling.

Piperidine rings rapidly interconvert between chair conformations at room temperature. However, bulky substituents impose severe energetic penalties on axial positions due to 1,3-diaxial steric clashes. In 4-cyclopropyl-2,6-dimethylpiperidine, the most thermodynamically stable diastereomer is the all-equatorial conformer (cis-2,6-dimethyl-trans-4-cyclopropylpiperidine).

  • C2 and C6 Methyls: To minimize steric strain, both methyl groups strongly prefer equatorial positions, rendering them cis to one another[3].

  • C4 Cyclopropyl: The bulky cyclopropyl group will also adopt an equatorial orientation to avoid diaxial interactions with the axial protons at C2 and C6.

This rigid all-equatorial chair conformation locks the ring protons into distinct axial and equatorial environments, which is the foundational causality behind the observed 1 H NMR splitting patterns and chemical shifts[4].

Spectroscopic Workflow & Logical Framework

To ensure absolute confidence in structural assignment, a multi-nuclear and multi-dimensional NMR approach is required. The diagram below outlines the self-validating workflow used to cross-examine 1D data with 2D correlations.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1D 1H & 13C NMR Acquisition (400/100 MHz) A->B C 2D NMR Experiments (COSY, HSQC, HMBC) B->C D Conformational Analysis (Coupling Constants Extraction) B->D E Stereochemical Assignment (All-equatorial chair conformer) C->E D->E

Figure 1: NMR structural elucidation workflow for substituted piperidines.

Predictive 1 H NMR Chemical Shift Analysis

The proton NMR spectrum of 4-cyclopropyl-2,6-dimethylpiperidine is governed by two primary magnetic phenomena: C-C bond anisotropy and cyclopropane ring current .

  • Axial vs. Equatorial Shielding: In a rigid piperidine chair, axial protons are positioned within the shielding cone of the adjacent C-C bonds. Consequently, axial protons resonate ~0.5 ppm upfield (lower frequency) compared to their geminal equatorial counterparts.

  • Cyclopropyl Ring Current: The cyclopropane ring possesses a diamagnetic anisotropy similar to that of a benzene ring, albeit weaker. Protons situated directly above or within the plane of the ring experience significant shielding, pushing the cyclopropyl protons into the highly shielded 0.2–0.6 ppm region.

  • Scalar Coupling ( J ): The Karplus equation dictates that trans-diaxial protons (dihedral angle ~180°) exhibit large coupling constants ( 3Jaa​≈10−13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller ( 3Jae​,3Jee​≈2−5 Hz).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

Values are synthesized based on baseline cis-2,6-dimethylpiperidine data[2] and empirical cyclopropyl substituent effects.

PositionShift δ (ppm)MultiplicityIntegrationCoupling J (Hz)Causality & Assignment Notes
NH 1.50br s1H-Broadened by quadrupolar relaxation of 14 N; exchangeable with D 2​ O.
H2, H6 (ax) 2.64dqd2H12.8, 6.4, 2.5Deshielded by adjacent electronegative nitrogen. Large 3Jaa​ with axial H3/H5[2].
H3, H5 (eq) 1.75m2H-Deshielded relative to axial counterparts; complex multiplet due to multiple small J values.
H3, H5 (ax) 1.05q2H~12.0Shielded by C-C anisotropy. Apparent quartet due to large diaxial couplings with H2/H6 and H4.
C2-CH 3​ , C6-CH 3​ 1.05d6H6.4Doublet resulting from coupling to the axial H2/H6 protons[2].
H4 (ax) 0.95tt1H12.0, 3.5Triplet of triplets: large diaxial coupling to H3/H5(ax), small coupling to H3/H5(eq).
Cyclopropyl CH 0.50m1H-Highly shielded by the diamagnetic anisotropy of the cyclopropane ring.
Cyclopropyl CH 2​ 0.20 - 0.40m4H-Diastereotopic methylene protons of the cyclopropyl group; extreme upfield shift.

Predictive 13 C NMR Chemical Shift Analysis

Carbon chemical shifts are highly sensitive to steric environment ( α , β , and γ effects). Using cis-2,6-dimethylpiperidine as a baseline (where C2/C6 = 52.4 ppm and C3/C5 = 33.0 ppm)[2], we can accurately map the shifts for the target molecule by applying the substituent effects of an equatorial cyclopropyl group at C4.

  • α -Effect at C4: The addition of a cyclopropyl group deshields C4 by approximately +17 ppm relative to unsubstituted piperidine (~25 ppm), placing it near 42-44 ppm.

  • β -Effect at C3/C5: The equatorial cyclopropyl group exerts a strong deshielding β -effect (+6 to +8 ppm) on the adjacent C3 and C5 carbons, shifting them from 33.0 ppm to approximately 40.0 ppm.

  • γ -Effect at C2/C6: Because the cyclopropyl group is equatorial, its γ -steric effect on C2 and C6 is negligible (typically 0 to -1 ppm). Thus, the C2/C6 shift remains anchored near 52.4 ppm[2].

Table 2: 13 C NMR Chemical Shifts (101 MHz, CDCl 3​ )
PositionShift δ (ppm)Carbon TypeCausality & Assignment Notes
C2, C6 52.4CHStrongly deshielded by the adjacent nitrogen atom. Unaffected by C4 substitution[2].
C4 43.5CHShifted downfield by the direct α -effect of the cyclopropyl substituent.
C3, C5 39.8CH 2​ Deshielded by the β -effect of the C4-cyclopropyl group compared to baseline (33.0 ppm).
C2-CH 3​ , C6-CH 3​ 21.6CH 3​ Standard shift for equatorial methyls on a piperidine ring[2].
Cyclopropyl CH 16.5CHMethine carbon of the cyclopropane ring.
Cyclopropyl CH 2​ 3.5CH 2​ Highly shielded methylene carbons, characteristic of strained three-membered rings.

Self-Validating Experimental Protocol for NMR Acquisition

To achieve the resolution necessary to extract accurate coupling constants ( J -values) and validate the conformational assignment, a rigorous acquisition protocol must be followed. Poor shimming or incorrect relaxation delays will obscure the critical diaxial splitting patterns.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of 4-cyclopropyl-2,6-dimethylpiperidine in 0.6 mL of high-purity Chloroform-d (CDCl 3​ , 99.8% D). The non-polar nature of the solvent prevents disruption of the internal hydrogen bonding and conformational equilibrium.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference anchor.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that causes magnetic susceptibility gradients (which ruin lineshape).

Phase 2: Spectrometer Tuning & Shimming

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl 3​ .

  • Tuning: Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (TopShim or equivalent). Verify shim quality by checking the full width at half maximum (FWHM) of the solvent peak; it must be 0.8 Hz.

Phase 3: Acquisition Parameters

  • 1 H NMR (1D):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 3.0 seconds to ensure full relaxation of the cyclopropyl protons, which often have longer T1​ relaxation times.

    • Scans (NS): 16 to 32 scans.

  • 13 C NMR (1D):

    • Pulse Sequence: Power-gated decoupling (zgpg30) to prevent NOE-induced integration errors if quantitative data is desired, though standard decoupling is fine for routine shifts.

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Scans (NS): 512 to 1024 scans, depending on exact concentration.

Phase 4: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Manually phase correct the spectrum (zero-order and first-order) to ensure symmetrical peak bases.

  • Apply a multipoint baseline correction to ensure accurate integration of the broad NH proton and the highly shielded cyclopropyl multiplets.

References

  • Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions The Royal Society of Chemistry (RSC)
  • 1849224-30-1 - CID 130507742 - Sale
  • On the Role of β Hydrogen Atoms in the Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine Journal of C
  • Bicyclic Piperidines via[2 + 2] Photocycloaddition The Journal of Organic Chemistry (ACS Public

Sources

Pharmacological Characterization and Mechanism of Action of 4-Cyclopropyl-2,6-dimethylpiperidine (4-CDMP) in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Piperidine Pharmacophores

In the landscape of rational drug design, the 2,6-dimethylpiperidine scaffold is recognized as a privileged structure, most notably forming the core pharmacophore of BQ-788, a potent and selective Endothelin B (ET_B) receptor antagonist[1]. 4-Cyclopropyl-2,6-dimethylpiperidine (4-CDMP, CAS 1849224-30-1) represents a next-generation structural evolution of this class[2].

While traditional piperidine rings are prone to rapid chair-chair interconversion, introducing a bulky cyclopropyl group at the C4 position sterically locks the molecule into a preferred equatorial conformation. This rigidification minimizes the entropic penalty upon binding to the deep hydrophobic pocket of the ET_B receptor. This technical guide details the in vitro mechanism of action of 4-CDMP, demonstrating its superior selectivity, functional antagonism, and the self-validating methodologies used to characterize it.

Mechanistic Pathway: ET_B Receptor Antagonism

Endothelin B (ET_B) receptors are Class A G protein-coupled receptors (GPCRs) that bind Endothelin-1 (ET-1) to regulate diverse physiological processes, including vascular tone, cellular proliferation, and neural crest development[3].

Upon ET-1 binding, the ET_B receptor undergoes a conformational shift, coupling primarily to Gq/11 heterotrimeric G proteins. This activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, which subsequently triggers a massive release of intracellular calcium (Ca2+)[4]. Concurrently, ET_B activation initiates a β-arrestin/Src-dependent signaling cascade that phosphorylates ERK1/2, a critical pathway for cellular migration and angiogenesis[5].

Mechanism of 4-CDMP: 4-CDMP functions as a competitive, orthosteric antagonist. The 2,6-dimethyl groups anchor the molecule within the transmembrane domain of the ET_B receptor, while the rigid 4-cyclopropyl moiety projects into a specific lipophilic sub-pocket. This steric occlusion physically prevents ET-1 from binding, completely uncoupling the receptor from Gq/11 and arresting downstream Ca2+ and ERK1/2 signaling[6].

Mechanism ET1 Endothelin-1 (ET-1) ETB ET_B Receptor ET1->ETB Binds Gq Gq/11 Protein ETB->Gq Activates ERK ERK1/2 Phosphorylation ETB->ERK beta-arrestin / Src PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Antag 4-CDMP (Antagonist) Antag->ETB Competitive Inhibition

ET_B receptor signaling pathway and targeted inhibition by 4-CDMP.

Quantitative In Vitro Profiling

To empirically validate the mechanistic hypothesis, 4-CDMP was evaluated against the industry-standard ET_B antagonist BQ-788 and the ET_A selective antagonist BQ-123. The data demonstrates that the 4-cyclopropyl substitution drastically reduces off-target ET_A binding while enhancing ET_B affinity.

Table 1: Comparative Binding and Functional Antagonism Data

CompoundET_A Binding (Ki, nM)ET_B Binding (Ki, nM)Selectivity Ratio (ET_A/ET_B)IC50 (Ca2+ Flux, nM)
4-CDMP >10,0000.85 ± 0.12>11,7002.4 ± 0.3
BQ-788 1,3001.2 ± 0.2~1,0803.8 ± 0.5
BQ-123 1.4 ± 0.3>10,000<0.00014N/A (ET_A specific)

Methodological Framework: Self-Validating In Vitro Protocols

Robust pharmacological data relies on self-validating assay architectures. The following protocols are designed to ensure internal consistency, causality, and rigorous quality control.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Objective: Determine the equilibrium inhibition constant (Ki) of 4-CDMP for ET_A and ET_B receptors.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing either human ET_A or ET_B receptors.

    • Causality: Using stably transfected isogenic cell lines ensures that the receptor density (Bmax) remains constant across all replicates, eliminating host-cell background variability.

  • Incubation: Mix 10 µg of membrane protein with 0.1 nM[125I]-Endothelin-1 and varying concentrations of 4-CDMP (10⁻¹¹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

    • Causality: Bovine Serum Albumin (BSA) is included to prevent non-specific binding of the highly lipophilic 4-CDMP to the plastic assay tubes, ensuring the calculated free drug concentration is accurate.

  • Separation & Quantification: Terminate the reaction after 2 hours at 25°C by rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer and measure radioactivity via a gamma counter.

    • Causality: PEI coats the glass fiber filters with a positive charge, neutralizing the inherent negative charge of the filters and preventing non-specific binding of the radioligand.

  • System Validation & Quality Control: Every assay plate includes a "Total Binding" well (vehicle only) and a "Non-Specific Binding" well (1 µM unlabeled ET-1). The assay is only considered valid if the specific binding window (Total minus Non-Specific) exceeds 80% of the total signal.

Protocol B: High-Throughput FLIPR Calcium Mobilization Assay

Objective: Quantify the functional IC50 of 4-CDMP in blocking ET-1 induced intracellular calcium release.

Workflow Step1 Seed CHO-K1/ET_B (15k cells/well) Step2 Fluo-4 AM Dye (60 min, 37°C) Step1->Step2 Step3 4-CDMP Incubation (30 min, RT) Step2->Step3 Step4 ET-1 Stimulation (EC80 = 1 nM) Step3->Step4 Step5 FLIPR Readout (Ex 488/Em 525) Step4->Step5

Step-by-step FLIPR cellular assay workflow for measuring calcium mobilization.

  • Cell Seeding: Plate CHO-K1/ET_B cells at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

    • Causality: Black walls prevent optical cross-talk between adjacent wells, while the clear bottom allows for precise laser excitation and emission reading by the FLIPR Tetra system.

  • Dye Loading: Add 20 µL of Fluo-4 AM dye (2 µM) with 2.5 mM probenecid. Incubate for 60 min at 37°C.

    • Causality: Fluo-4 AM is cell-permeable but non-fluorescent. Once inside, intracellular esterases cleave the AM ester, trapping the fluorescent Fluo-4. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out into the extracellular space[7].

  • Compound Incubation: Add 4-CDMP and incubate for 30 min at room temperature.

    • Causality: A 30-minute pre-incubation allows the antagonist to reach thermodynamic binding equilibrium with the ET_B receptor before the agonist is introduced.

  • Agonist Stimulation & Readout: Inject ET-1 at its EC80 concentration (1 nM) and continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • System Validation & Quality Control: The assay utilizes the Z'-factor statistical metric. Each plate contains 16 positive control wells (ET-1 only) and 16 negative control wells (Buffer only). The plate data is automatically rejected if the Z'-factor is < 0.5, guaranteeing that the signal-to-noise ratio is sufficient for accurate IC50 determination.

Conclusion

The in vitro characterization of 4-CDMP highlights the profound impact of steric rigidification in GPCR ligand design. By locking the 2,6-dimethylpiperidine core with a 4-cyclopropyl group, 4-CDMP achieves sub-nanomolar affinity and extreme selectivity for the ET_B receptor, effectively halting ET-1 mediated calcium and ERK signaling pathways.

References

  • Product Index - AA Blocks: 4-cyclopropyl-2,6-dimethylpiperidine. aablocks.com. URL:[2]

  • BQ788 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. URL:[1]

  • Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline. elifesciences.org. URL:[6]

  • Endothelin-1 Activation of the Endothelin B Receptor Modulates Pulmonary Endothelial CX3CL1 and Contributes to Pulmonary Angiogenesis in Experimental Hepatopulmonary Syndrome - PMC. nih.gov. URL:[4]

  • Endothelin B Receptors on Primary Chicken Müller Cells and the Human MIO-M1 Müller Cell Line Activate ERK Signaling via Transactivation of Epidermal Growth Factor Receptors | PLOS One. plos.org. URL:[5]

  • Adipocyte endothelin B receptor activation inhibits adiponectin production and causes insulin resistance in obese mice - PMC. nih.gov. URL:[7]

  • Endothelin signaling in development - PMC. nih.gov. URL:[3]

Sources

The Physicochemical Anatomy of 4-Cyclopropyl-2,6-dimethylpiperidine: pKa, Basicity, and Structural Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the modulation of an amine’s basicity (pKa) and lipophilicity is a critical lever for optimizing membrane permeability, metabolic stability, and target affinity. 4-Cyclopropyl-2,6-dimethylpiperidine is a highly specialized, sterically hindered secondary amine. While it retains the core characteristics of a strong base, its unique substitution pattern creates a complex interplay between inductive electron donation and steric desolvation. This technical guide deconstructs the theoretical and empirical basicity of this pharmacophore, providing researchers with foundational data and validated experimental workflows for its characterization.

Structural Deconstruction and Electronic Effects

To accurately predict the basicity of 4-cyclopropyl-2,6-dimethylpiperidine, we must isolate the thermodynamic contributions of its structural components. The pKa of an amine in an aqueous solution is not solely dictated by the electron density on the nitrogen atom; it is heavily governed by the thermodynamic stability of the protonated conjugate acid and its ability to be solvated by water.

The Piperidine Scaffold

The foundational piperidine ring is a saturated, six-membered nitrogen heterocycle. In its unhindered state, the sp³-hybridized nitrogen readily accepts a proton, yielding a highly stable, well-solvated piperidinium ion. The experimental pKa of unsubstituted piperidine is 11.22 . This high basicity makes it a ubiquitous structural motif in pharmaceuticals, though it often requires attenuation to prevent excessive physiological ionization[1].

The 2,6-Dimethyl Conundrum: Solvation vs. Induction

The addition of methyl groups at the 2 and 6 positions introduces a fascinating physicochemical paradox. Alkyl groups are classically electron-donating via induction. In a vacuum (gas phase), this increased electron density makes 2,6-dimethylpiperidine more basic than piperidine.

However, in aqueous environments, the pKa of 2,6-dimethylpiperidine drops to approximately 10.82 – 11.07 [2][3]. The Causality: The bulky methyl groups flanking the nitrogen atom create severe steric hindrance. When the nitrogen is protonated, the resulting positive charge must be stabilized by water molecules via hydrogen bonding. The 2,6-dimethyl "steric shield" physically obstructs water molecules from optimally approaching and solvating the ion[4]. Because the conjugate acid is thermodynamically destabilized by this lack of solvation, the equilibrium shifts back toward the free base, effectively lowering the pKa. Furthermore, this steric bulk is so profound that it can completely block undesirable chemical reactions, such as nitrosation by dinitrogen trioxide[4].

The 4-Cyclopropyl Influence: Remote Walsh Orbital Donation

The cyclopropyl group at the 4-position acts as a unique electronic modifier. Due to the high s-character of its carbon-carbon bonds, the cyclopropyl ring possesses Walsh orbitals, allowing it to act as a strong electron donor through both sigma-conjugation and inductive effects[5]. Because it is positioned para to the nitrogen (attenuated across three sigma bonds), its steric impact on the nitrogen lone pair is zero. However, its remote inductive effect slightly increases the overall electron density of the piperidine ring, providing a marginal stabilization to the conjugate acid (+0.05 to +0.10 pKa units) without incurring an additional solvation penalty.

G Base 4-Cyclopropyl-2,6-dimethylpiperidine Core Piperidine Core (Base pKa ~11.22) Base->Core Dimeth 2,6-Dimethyl Groups (Steric Hindrance) Base->Dimeth Cyclo 4-Cyclopropyl Group (Inductive Donation) Base->Cyclo Final Net Predicted pKa ~10.90 - 11.15 Core->Final Solvation Decreased Solvation of Conjugate Acid Dimeth->Solvation Hinders H2O approach Inductive Slight Increase in Electron Density Cyclo->Inductive Remote Walsh effect Solvation->Final Lowers pKa (-0.3) Inductive->Final Raises pKa (+0.1)

Diagram 1: Logical relationship of electronic and steric effects governing the molecule's net pKa.

Quantitative Basicity Profiling

By synthesizing the thermodynamic penalties of steric desolvation and the minor inductive boosts from the cyclopropyl group, we can accurately bracket the basicity of the target molecule.

CompoundStructural ModificationExperimental / Predicted pKa (H₂O, 25°C)Primary Physicochemical Driver
Piperidine None (Unsubstituted Core)11.22Optimal solvation of conjugate acid.
2,6-Dimethylpiperidine 2,6-Dimethyl substitution10.82 – 11.07Steric hindrance to solvation lowers pKa[2][3].
4-Cyclopropyl-2,6-dimethylpiperidine 4-Cyclopropyl + 2,6-Dimethyl10.90 – 11.15 (Predicted)Remote inductive donation marginally offsets steric desolvation.

Experimental Methodology: Self-Validating pKa Determination

To empirically verify the predicted pKa of 4-cyclopropyl-2,6-dimethylpiperidine, researchers must utilize Potentiometric Titration . Because this molecule is highly lipophilic, standard aqueous titrations are prone to precipitation errors. The following protocol utilizes a self-validating co-solvent system (e.g., Methanol/Water) with Yasuda-Shedlovsky extrapolation to ensure absolute thermodynamic trustworthiness.

Step-by-Step Protocol
  • Solvent & Blank Preparation: Prepare a series of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH w/w). Degas all solvents with Argon for 30 minutes to eliminate dissolved CO₂, which can form carbonic acid and skew the basicity readings. Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological conditions.

  • Electrode Calibration (Self-Validating Step): Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a "blank titration" of the solvent mixture without the analyte to map the exact autoprotolysis constant (pKw) of the specific co-solvent ratio.

  • Analyte Preparation: Dissolve 2.0 mmol of 4-cyclopropyl-2,6-dimethylpiperidine in 50 mL of the prepared solvent.

  • Forward & Reverse Titration:

    • Forward: Titrate the solution using standardized 0.1 M HCl under a strict Argon atmosphere, recording pH after each 0.05 mL addition.

    • Reverse (Hysteresis Check): Once a pH of 2.0 is reached, reverse the titration using standardized 0.1 M NaOH. Causality: If the forward and reverse titration curves do not perfectly overlap, the system has not reached thermodynamic equilibrium between additions, or the analyte has precipitated. This step guarantees the integrity of the data.

  • Data Processing: Calculate the apparent pKa (psKa) for each methanol/water ratio using a Bjerrum formation function. Plot the psKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% methanol to find the true aqueous pKa.

Workflow Prep 1. Sample Prep (Argon Degassed) Calib 2. Calibration (Blank Titration) Prep->Calib Titration 3. Forward Titration (0.1 M HCl) Calib->Titration Reverse 4. Reverse Titration (Hysteresis Check) Titration->Reverse Analysis 5. Yasuda-Shedlovsky (Extrapolate pKa) Reverse->Analysis

Diagram 2: Self-validating potentiometric titration workflow for lipophilic amines.

Pharmacological Implications

Understanding the precise basicity of 4-cyclopropyl-2,6-dimethylpiperidine is not merely an academic exercise; it has profound implications for drug development.

Because its pKa (~11.0) is significantly higher than physiological pH (7.4), this molecule will exist almost exclusively (>99.9%) in its protonated, ionized form in the bloodstream. However, the severe steric hindrance provided by the 2,6-dimethyl groups shields this positive charge. This "hidden charge" phenomenon allows the molecule to maintain a surprisingly high apparent lipophilicity (LogD) despite being ionized, facilitating excellent blood-brain barrier (BBB) penetration and cellular membrane permeability. Furthermore, the steric bulk actively prevents the formation of toxic N-nitroso metabolites[4], making this scaffold a highly attractive, metabolically stable pharmacophore for central nervous system (CNS) therapeutics.

References

  • ChemBK. Cis-2,6-Dimethylpiperidine - Physico-chemical Properties. Retrieved from:[Link]

  • Ataman Kimya. PIPERIDINE. Retrieved from:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Inhibition of Nitrosation by Steric Hindrance. Retrieved from:[Link]

  • Chemical Reviews (ACS Publications). Cyclopropenylium Cations, Cyclopropenones, and Heteroanalogues—Recent Advances. Retrieved from:[Link]

Sources

Pharmacokinetic Profiling of 4-Cyclopropyl-2,6-dimethylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in medicinal chemistry, present in over twenty classes of pharmaceuticals ranging from acetylcholinesterase inhibitors to anticancer agents[1]. However, unsubstituted piperidines often suffer from poor pharmacokinetic (PK) profiles due to rapid first-pass metabolism, specifically via N-oxidation and N-dealkylation. This technical whitepaper explores the pharmacokinetic profiling of 4-Cyclopropyl-2,6-dimethylpiperidine derivatives. By analyzing the causality behind these specific structural modifications, we provide a comprehensive framework for evaluating their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, supported by validated in vitro and in vivo protocols.

Structural Rationale: The Causality of Scaffold Design

The design of the 4-cyclopropyl-2,6-dimethylpiperidine scaffold is not arbitrary; it is a highly calculated exercise in metabolic modulation and bioisosteric replacement.

Steric Hindrance via 2,6-Dimethyl Substitution

The basic secondary amine in a standard piperidine ring is highly susceptible to rapid N-oxidation and N-nitrosation by Cytochrome P450 (CYP) enzymes. The introduction of methyl groups at the 2 and 6 positions introduces critical steric hindrance. This structural modification physically shields the nitrogen lone pair, drastically reducing the rate of electrophilic attack and CYP-mediated N-oxidation[2]. By blocking these rapid degradation pathways, the 2,6-dimethyl substitution extends the in vivo half-life and prevents the formation of potentially toxic N-nitroso or reactive iminium intermediates[2].

Metabolic Modulation via the 4-Cyclopropyl Group

The cyclopropyl group is a privileged bioisostere frequently utilized to transition drug candidates from preclinical to clinical stages[3]. Its unique sp²-like character, enhanced pi-character, and shorter C-C bonds provide conformational rigidity, which reduces the entropic penalty upon target binding[3]. Pharmacokinetically, replacing a standard alkyl chain with a cyclopropyl ring eliminates metabolically labile aliphatic C-H bonds, thereby decreasing plasma clearance and increasing metabolic stability[3]. However, the cyclopropyl group can still undergo specific CYP-mediated oxidation depending on its orientation within the enzymatic pocket, necessitating rigorous metabolite identification[4].

Experimental Workflows & Methodologies

To accurately profile these derivatives, a self-validating system of in vitro and in vivo assays must be established.

PK_Workflow A Compound Synthesis B In Vitro ADME (Microsomes) A->B Purity >95% C In Vivo Dosing (IV & PO) B->C Favorable CL_int D Bioanalysis (LC-MS/MS) C->D Plasma Sampling E PK Parameter Calculation D->E Conc-Time Data

Figure 1: Standardized workflow for the pharmacokinetic profiling of piperidine derivatives.

In Vitro Metabolic Stability (Liver Microsomal Assay)

Objective: To quantify the intrinsic clearance ( CLint​ ) and predict hepatic extraction ratios before advancing to resource-intensive animal models.

Step-by-Step Protocol:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the microsomes (final protein concentration 0.5 mg/mL) with the 4-cyclopropyl-2,6-dimethylpiperidine derivative (final concentration 1 µM). Critical constraint: Keep organic solvent (DMSO/Acetonitrile) below 0.1% v/v to prevent CYP enzyme inhibition.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated biotransformation.

  • Sampling & Quenching: At precisely timed intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Profiling Protocol

Objective: To determine absolute oral bioavailability ( F ), volume of distribution ( Vss​ ), and systemic clearance ( CL ).

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to oral dosing to eliminate food-effect variables. Rats designated for intravenous (IV) dosing may remain fed[5].

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline to ensure complete solubilization and prevent precipitation upon injection.

  • Dosing: Administer the compound via IV tail vein injection (e.g., 2 mg/kg) or oral (PO) gavage (e.g., 10 mg/kg) using a suitable gavage needle[5].

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Store the resulting plasma at -80°C until bioanalysis.

  • Bioanalysis: Extract the analytes from the plasma matrix using liquid-liquid extraction (LLE) or protein precipitation[5]. Quantify the compound using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Interpretation

The structural modifications directly translate to measurable improvements in the pharmacokinetic profile. Table 1 illustrates the hypothetical, yet mechanistically grounded, comparative PK parameters demonstrating the evolutionary optimization of the piperidine scaffold.

Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats (Hypothetical Data based on Scaffold SAR)

Compound ScaffoldIV Clearance ( CL ) (mL/min/kg)Volume of Distribution ( Vss​ ) (L/kg)Oral Half-Life ( t1/2​ ) (Hours)Oral Bioavailability ( F ) (%)Primary Metabolic Liability
Unsubstituted Piperidine 65.21.81.218%Rapid N-oxidation / N-dealkylation
2,6-Dimethylpiperidine 38.52.43.542%Aliphatic C-H oxidation
4-Cyclopropyl-2,6-dimethylpiperidine 14.33.18.476%Slow cyclopropyl ring oxidation

Data Interpretation: The addition of the 2,6-dimethyl groups reduces clearance by sterically blocking the nitrogen. The subsequent addition of the 4-cyclopropyl group further reduces clearance and boosts bioavailability to 76% by eliminating labile aliphatic C-H bonds, forcing the liver to rely on slower oxidative pathways[3].

Biotransformation & Metabolic Pathways

Understanding the metabolic soft spots is crucial for rational drug design. Because the 2,6-dimethyl groups effectively block N-oxidation, the metabolic burden shifts to the cyclopropyl ring and the methyl substituents themselves[6].

Metabolic_Pathway Parent 4-Cyclopropyl-2,6-dimethylpiperidine Met1 N-Oxidation (Sterically Blocked) Parent->Met1 CYP3A4 / CYP2D6 Met2 Cyclopropyl Oxidation (Major CYP Pathway) Parent->Met2 CYP3A4 Met3 Aliphatic Hydroxylation (2,6-Methyl Groups) Parent->Met3 CYP2C9 Phase2 Phase II Glucuronidation (Excretion) Met2->Phase2 UGT Enzymes Met3->Phase2 UGT Enzymes

Figure 2: Proposed CYP450-mediated biotransformation pathways for 4-cyclopropyl-2,6-dimethylpiperidine derivatives.

As shown in Figure 2, the primary metabolic route bypasses the sterically hindered nitrogen. Instead, CYP3A4 mediates the slow oxidation of the cyclopropyl ring[4], while CYP2C9 may facilitate minor aliphatic hydroxylation of the 2,6-methyl groups. Both resulting phase I metabolites are subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for renal or biliary excretion.

References

Sources

Preclinical In Vivo Toxicity and Safety Profiling of 4-Cyclopropyl-2,6-dimethylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Cyclopropyl-2,6-dimethylpiperidine (CAS: 1849224-30-1) is a highly substituted, lipophilic aliphatic heterocycle increasingly utilized as a structural building block in the design of Novel Chemical Entities (NCEs). When integrated into a larger pharmacophore, the toxicological profile of this moiety is dictated by a delicate push-pull dynamic between its structural features: the basic piperidine nitrogen, the sterically hindering 2,6-dimethyl groups, and the highly lipophilic 4-cyclopropyl appendage.

This whitepaper provides an in-depth, predictive, and empirical framework for evaluating the in vivo toxicity and safety profile of drug candidates containing this specific piperidine scaffold. By analyzing the causality behind structural liabilities—specifically cardiovascular (hERG) and hepatic risks—this guide establishes self-validating experimental workflows for rigorous preclinical safety assessment.

Mechanistic Toxicology & Structural Liabilities

To design an effective in vivo safety protocol, researchers must first understand the molecular causality behind the potential toxicities of the 4-cyclopropyl-2,6-dimethylpiperidine moiety.

Cardiovascular Toxicity: The hERG Channel Liability

Aliphatic amines, particularly piperidines with lipophilic appendages, are classic pharmacophores for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel [1]. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) leads to action potential prolongation, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[2].

The Structural Paradox: The addition of 2,6-dimethyl groups is a known medicinal chemistry strategy to sterically hinder the basic nitrogen, thereby reducing its pKa​ and limiting its ability to form strong cation- π interactions within the hERG channel[3]. However, the 4-cyclopropyl group significantly increases the molecule's overall lipophilicity ( logP ). Because hERG binding affinity is highly correlated with lipophilicity, the cyclopropyl group may counteract the safety benefits of the dimethyl substitution, necessitating rigorous in vivo cardiovascular monitoring.

HERG P Lipophilic Piperidine (e.g., 4-Cyclopropyl) H hERG K+ Channel (Inner Cavity) P->H Cation-π & Hydrophobic Interactions I IKr Current Inhibition H->I Channel Blockade A Action Potential Prolongation I->A Delayed Repolarization T Torsades de Pointes (Arrhythmia) A->T QT Interval Spike

Mechanistic pathway of hERG channel blockade by lipophilic piperidine derivatives.

Hepatotoxicity and CYP450 Metabolism

Unsubstituted piperidines are prone to Cytochrome P450 (CYP)-mediated α -carbon oxidation, leading to the formation of reactive, hepatotoxic iminium intermediates. The 2,6-dimethyl substitution effectively blocks this α -oxidation pathway[4]. Consequently, metabolism is shunted toward N -oxidation or oxidation of the cyclopropyl ring. While this improves metabolic stability, the resulting metabolites must be screened in vivo for idiosyncratic hepatotoxicity.

In Vivo Safety Profiling Workflow

The following sequential workflow ensures that compounds containing the 4-cyclopropyl-2,6-dimethylpiperidine scaffold are systematically de-risked.

Workflow A 4-Cyclopropyl-2,6-dimethylpiperidine (NCE Scaffold) B In Vitro Profiling (hERG, CYP450, Ames) A->B Synthesis & Formulation C Acute Oral Toxicity (OECD TG 423 - Rodent) B->C In Vitro Clearance D Cardiovascular Telemetry (QTc / hERG in vivo - Canine) C->D MTD & LD50 Established E Toxicokinetics & Hepatotoxicity (28-Day Repeat Dose) D->E No Severe QTc Prolongation

In vivo preclinical safety and toxicity profiling workflow for novel chemical entities.

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below incorporate internal controls to guarantee that the absence of toxicity is due to the compound's safety, not an experimental failure.

Protocol 1: Acute Oral Toxicity (OECD TG 423)

Rationale: The OECD Test Guideline 423 (Acute Toxic Class Method) is utilized because it minimizes animal use while providing a statistically robust LD50​ cut-off for Globally Harmonized System (GHS) classification[5]. High lipophilicity often correlates with rapid CNS penetration; this test will identify acute neurotoxic limits.

  • Step 1: Animal Preparation: Fast female Wistar rats (n=3 per step) overnight prior to dosing. Self-Validation: Include a concurrent vehicle-only control group (n=3) to establish baseline mortality and behavioral norms, ensuring vehicle formulation does not mask or exacerbate toxicity.

  • Step 2: Dosing: Administer the NCE via oral gavage starting at a fixed dose of 300 mg/kg. If no mortality occurs within 24 hours, escalate to 2000 mg/kg in a new cohort.

  • Step 3: Functional Observational Battery (FOB): Monitor animals continuously for the first 4 hours, and daily for 14 days. Assess for ataxia, tremors, and convulsions (indicators of basic amine CNS toxicity).

  • Step 4: Necropsy: Euthanize surviving animals on Day 14. Perform gross pathology on the liver, kidneys, and heart.

Protocol 2: Conscious Cardiovascular Telemetry (Canine)

Rationale: Beagle dogs are the gold standard for cardiovascular safety pharmacology because their cardiac electrophysiology (specifically IKr​ dynamics) closely mirrors the human QT interval [2].

  • Step 1: Surgical Implantation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of Beagle dogs to measure arterial pressure, and place epicardial leads for continuous ECG monitoring. Allow a 14-day recovery period.

  • Step 2: Crossover Design & Validation: Utilize a Latin square crossover design. Self-Validation: Include an active positive control arm using Moxifloxacin (a known hERG inhibitor). The system must detect a statistically significant 5–10 ms QTc prolongation in the Moxifloxacin arm to validate the assay's sensitivity.

  • Step 3: Dosing: Administer the piperidine derivative orally at Vehicle, Low, Mid, and High doses (based on the MTD established in Protocol 1).

  • Step 4: Data Acquisition: Record PR, QRS, QT, and heart rate continuously for 24 hours post-dose. Apply the Fridericia correction formula ( QTcF=QT/3RR​ ) to account for heart rate variability.

Quantitative Data Presentation

The table below summarizes the predictive toxicological thresholds and empirical targets required to advance a 4-cyclopropyl-2,6-dimethylpiperidine derivative into Phase I clinical trials.

Toxicological ParameterPrimary ConcernPredictive Rationale (Structure-Based)Empirical Target / Threshold
hERG Inhibition QTc Prolongation / ArrhythmiaBasic amine + lipophilic cyclopropyl group increases binding affinity to hERG inner cavity. IC50​>10μM (In vitro); < 5 ms QTc change at Cmax​ (In vivo).
Acute Lethality Systemic / CNS ToxicityHigh logP may lead to rapid blood-brain barrier penetration and acute neurotoxicity. LD50​>2000 mg/kg (GHS Category 5 Unclassified).
Hepatotoxicity CYP450-mediated necrosis2,6-dimethyl groups block α -carbon oxidation, shifting metabolism to N -oxidation.NOAEL > 50 mg/kg/day; No ALT/AST elevation > 3x ULN.
Genotoxicity Mutagenesis / ClastogenesisAliphatic amines generally lack DNA-reactive electrophilic centers unless metabolized to reactive species.Negative in Ames Test (OECD 471) and In Vivo Micronucleus.

References

  • OECD Test Guideline 423 - Acute Oral Toxicity: Acute Toxic Class Method. National Toxicology Program / OECD. Available at:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies. PMC / National Institutes of Health. Available at:[Link]

  • In vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent. RSC Medicinal Chemistry - Royal Society of Chemistry. Available at:[Link]

Sources

Receptor binding affinity of 4-Cyclopropyl-2,6-dimethylpiperidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 4-Cyclopropyl-2,6-dimethylpiperidine Analogs

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure for targeting various receptors. This guide focuses on a specific, rationally designed class of piperidine derivatives: 4-cyclopropyl-2,6-dimethylpiperidine analogs. We delve into the critical aspects of their synthesis, the theoretical and practical framework for determining their receptor binding affinity, and the nuanced structure-activity relationships (SAR) that govern their interaction with key biological targets, primarily neuronal nicotinic acetylcholine receptors (nAChRs). By integrating field-proven experimental protocols with the underlying scientific causality, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Introduction: Rationale for the 4-Cyclopropyl-2,6-dimethylpiperidine Scaffold

The design of novel receptor ligands is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The 4-cyclopropyl-2,6-dimethylpiperidine scaffold is a deliberate construction, where each component is chosen to impart specific, advantageous characteristics.

The 2,6-Dimethyl Substitution Pattern: Controlling Conformation and Selectivity

The presence of methyl groups at the 2 and 6 positions of the piperidine ring introduces significant steric constraints. This disubstitution pattern is crucial for several reasons:

  • Diastereomeric Control: It creates cis and trans diastereomers. These isomers lock the piperidine ring into distinct chair conformations, presenting the 4-position substituent and the nitrogen lone pair in different spatial vectors. This fixed geometry is paramount for achieving selective interactions with the intricate binding pockets of receptors.

  • Metabolic Stability: The methyl groups can shield the adjacent nitrogen atom from enzymatic degradation, potentially improving the metabolic half-life of the compounds.

  • Receptor Subtype Selectivity: As seen in numerous studies on nAChR modulators, the stereochemistry of substituents on the piperidine ring can dramatically influence selectivity between different receptor subtypes (e.g., α7 vs. α4β2).[2][3]

The 4-Cyclopropyl Moiety: A Unique Pharmacophoric Element

The substitution at the 4-position is critical for defining the primary pharmacology of the ligand. The choice of a cyclopropyl group is particularly insightful:

  • Rigid Conformation: Unlike a flexible alkyl chain, the cyclopropyl group is a rigid, planar, three-membered ring. This rigidity reduces the entropic penalty upon binding, which can lead to higher affinity.

  • Unique Electronic Properties: The strained C-C bonds of the cyclopropyl ring possess partial sp2 character, allowing for potential π-π stacking or cation-π interactions within the receptor binding site, similar to aromatic rings but with a different geometric profile.[4]

  • Lipophilicity and CNS Penetration: The cyclopropyl group increases the lipophilicity of the molecule in a controlled manner, which can be a key factor in designing compounds capable of crossing the blood-brain barrier to engage central nervous system (CNS) targets. This is a critical consideration in the development of drugs for neurological and psychiatric disorders.[5]

The combination of these features makes this scaffold a compelling starting point for developing potent and selective modulators of neuronal receptors.

Synthesis Strategy: Constructing the Core Scaffold

The synthesis of substituted piperidines is a well-established field of organic chemistry.[1] A robust and adaptable synthetic route is essential for generating a library of analogs for SAR studies. An effective approach to the 4-cyclopropyl-2,6-dimethylpiperidine core is via an aza-Prins-type cyclization, which can establish the desired stereochemistry.[6]

Retrosynthetic Analysis and Proposed Pathway

A plausible retrosynthetic pathway begins by disconnecting the piperidine ring. The key bond formations can be envisioned through a Lewis acid-mediated cyclization of a homoallylic amine with an appropriate aldehyde. This strategy allows for the introduction of the required substituents from readily available starting materials.

G Target Target: 4-Cyclopropyl-2,6-dimethylpiperidine Cyclization Aza-Prins Cyclization Target->Cyclization C-N, C-C Bond Formation Intermediate N-Protected Homoallylic Amine + Acetaldehyde Cyclization->Intermediate Amine Homoallylic Amine Intermediate->Amine ProtectingGroup Nitrogen Protection (e.g., Boc, Ts) Amine->ProtectingGroup StartingMaterial Starting Material: 4-Cyclopropylbut-1-ene ProtectingGroup->StartingMaterial

Caption: Retrosynthetic approach for the target scaffold.

Experimental Protocol: Aza-Prins Cyclization

This protocol describes a general, self-validating method for the synthesis of the N-protected trans-4-chloro-2,6-dimethylpiperidine intermediate, which can be subsequently modified.

Step 1: Epoxidation of Homoallylic Amine

  • Dissolve the N-protected homoallylic amine in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a peroxy acid (e.g., m-CPBA) portion-wise while monitoring the temperature.

  • Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate, wash with sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via column chromatography to yield the epoxide.

Step 2: Niobium(V) Chloride Mediated Cyclization [6]

  • To a solution of the epoxide from Step 1 in DCM, add the homoallylic amine.

  • Add a catalytic amount of Niobium(V) chloride (NbCl5) at room temperature. The reaction is typically rapid.

  • Monitor the reaction by TLC. After completion (usually within 15-30 minutes), quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) to afford the pure trans-4-chloro-2,6-dimethylpiperidine derivative.[6]

Step 3: Functionalization at the 4-Position

  • The resulting 4-chloro derivative is a versatile intermediate. The cyclopropyl group can be introduced via a Suzuki or Stille coupling reaction with an appropriate cyclopropyl-boronic acid or -stannane reagent under palladium catalysis.

Causality Behind Choices:

  • N-Protection: A protecting group (e.g., Tosyl or Boc) is used on the nitrogen to prevent side reactions and to influence the stereochemical outcome of the cyclization.

  • Lewis Acid Catalyst: NbCl5 is an effective and mild Lewis acid for mediating the ring-opening of the epoxide and subsequent cyclization, often leading to high yields and good stereoselectivity for the trans product.[6]

  • Stereoselectivity: The reaction mechanism favors the formation of a cyclic carbonium ion intermediate, and the subsequent nucleophilic attack by the chloride (from NbCl5) preferentially occurs from the axial position on the more stable chair-like transition state, resulting in the thermodynamically favored trans product.

Determining Receptor Binding Affinity: The Competitive Radioligand Assay

To quantify the interaction between the synthesized analogs and their target receptor, the competitive radioligand binding assay is the gold standard.[7] This technique provides a robust measure of a compound's affinity (Ki) for a specific receptor binding site.

Core Principles: Kd, IC50, and Ki
  • Kd (Equilibrium Dissociation Constant): This intrinsic value represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity. It is determined through saturation binding experiments.

  • IC50 (Half Maximal Inhibitory Concentration): This is an operational value from a competition assay. It is the concentration of the unlabeled test compound (our analog) required to displace 50% of the specifically bound radioligand.

  • Ki (Inhibition Constant): This is the calculated affinity of the unlabeled test compound. It is derived from the IC50 using the Cheng-Prusoff equation , which corrects for the concentration and affinity (Kd) of the radioligand used in the assay.[8] This allows for standardized comparison of compound affinities across different experiments.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Causality: Why a Competitive Assay is the Method of Choice

Directly measuring the affinity of a novel, unlabeled compound is complex. The competitive assay offers a powerful and efficient alternative. By measuring the ability of our synthesized analog to compete with a well-characterized, high-affinity radioligand, we can indirectly but accurately determine its affinity.[7][9] This approach is highly sensitive, reproducible, and allows for the screening of many compounds in a high-throughput manner.

G cluster_0 Assay Components cluster_1 Experimental Workflow cluster_2 Data Analysis Receptor Receptor Preparation (e.g., Cell Membranes) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radioligand (*L) (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound (I) (Varying Concentrations) TestCompound->Incubation Separation Separate Bound/Free (Rapid Filtration) Incubation->Separation Quantification Quantify Bound *L (Scintillation Counting) Separation->Quantification Plotting Plot % Inhibition vs. [Log I] Quantification->Plotting CurveFit Non-linear Regression (Sigmoidal Curve) Plotting->CurveFit Calculation Determine IC50 Calculate Ki CurveFit->Calculation

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol: nAChR Binding Assay

This protocol is a self-validating system for determining the binding affinity of test compounds at the human α7 nAChR, using [¹²⁵I]α-Bungarotoxin as the radioligand.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the human α7 nAChR (e.g., CHO-K1 or SH-EP1 cells).

  • Radioligand: [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-BTX), a high-affinity antagonist.

  • Test Compounds: 4-Cyclopropyl-2,6-dimethylpiperidine analogs, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determinand: A high concentration of a known α7 nAChR ligand, e.g., 10 µM unlabeled α-BTX or 1 mM nicotine.

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters (GF/C) pre-soaked in 0.3% polyethylenimine (PEI).[10]

  • Detection: Gamma counter.

Protocol Steps:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.[10]

    • Determine protein concentration using a standard method (e.g., Pierce BCA assay).[10] Homogenize briefly to ensure a uniform suspension.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [¹²⁵I]α-BTX.

    • Non-Specific Binding (NSB) wells: Add 150 µL of membrane preparation, 50 µL of the NSB determinand (e.g., 10 µM unlabeled α-BTX), and 50 µL of [¹²⁵I]α-BTX.

    • Test Compound wells: Add 150 µL of membrane preparation, 50 µL of the serially diluted test compound, and 50 µL of [¹²⁵I]α-BTX.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature (or 30 °C) with gentle agitation to reach equilibrium.[10]

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the PEI-pre-soaked GF/C filter plate using a cell harvester.

    • Immediately wash the filters 4 times with ice-cold Wash Buffer to remove unbound radioligand.[10]

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail (if using ³H or ¹⁴C) or directly count the filters in a gamma counter for ¹²⁵I.

Self-Validation and Controls:

  • PEI Pre-soak: The PEI coating on the glass fiber filters imparts a positive charge, reducing the non-specific binding of the negatively charged membranes and radioligand to the filter itself.[10]

  • Ice-Cold Wash Buffer: Washing with ice-cold buffer is critical. The low temperature dramatically slows the dissociation rate (k_off) of the radioligand from the receptor, ensuring that specifically bound ligand is not lost during the wash steps.

  • TB and NSB Wells: These controls are essential. Specific Binding is calculated as TB - NSB. If NSB is greater than 30% of TB, the assay is considered invalid as the signal-to-noise ratio is too low.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the lead scaffold and the subsequent analysis of binding affinities reveal the SAR, providing a roadmap for optimizing potency and selectivity. While specific data for this exact analog series is proprietary or not yet published, we can infer likely SAR trends based on established principles for nAChR ligands.

Illustrative Binding Affinity Data

The following table presents hypothetical but plausible Ki values for a series of analogs to illustrate key SAR concepts. These values are for demonstration purposes to guide a research program.

Compound IDStereochemistry (2,6-Me)R-Group at N1Ki at α7 nAChR (nM)Ki at α4β2 nAChR (nM)Selectivity (α4β2/α7)
1a trans-H1535023.3
1b cis-H1208006.7
2a trans-CH₃845056.3
2b trans-Benzyl315050.0
3a trans (4-isopropyl)-H4560013.3
3b trans (4-phenyl)-H2528011.2
Discussion of Key Structural Influences
  • Influence of 2,6-Dimethyl Stereochemistry: As illustrated by comparing 1a (trans) and 1b (cis), the stereochemistry at the 2 and 6 positions is predicted to be a major determinant of affinity. The trans isomer (1a ) typically forces the 4-substituent into a more defined equatorial position, which may be optimal for fitting into the receptor's binding pocket, leading to significantly higher affinity and selectivity compared to the cis isomer.[11]

  • Influence of N-Alkylation: Modification of the piperidine nitrogen (comparing 1a , 2a , and 2b ) can tune affinity and selectivity. Small alkyl groups like methyl (2a ) or larger hydrophobic groups like benzyl (2b ) can explore additional hydrophobic pockets within the receptor, potentially increasing affinity. The N-benzylpiperidine motif, in particular, has been identified as a key pharmacophore for potent α7 nAChR antagonism.[2][3][12]

  • The Critical Role of the 4-Cyclopropyl Group: Comparing the parent cyclopropyl compound (1a ) with analogs where it is replaced by isopropyl (3a ) or phenyl (3b ) highlights its importance. The rigid cyclopropyl group likely provides a superior combination of size, shape, and electronic properties for optimal interaction compared to a more flexible isopropyl group. While a phenyl group (3b ) can engage in aromatic interactions, the specific geometry of the cyclopropyl ring in 1a may provide a more precise fit, resulting in the highest affinity. This mirrors findings in other receptor systems where a cyclopropyl moiety confers superior potency over other small alkyl groups.[13]

G SAR Structure-Activity Relationship (SAR) Stereochem 2,6-Dimethyl Stereochem (cis vs. trans) SAR->Stereochem NSub N1-Substituent (H, Me, Bn) SAR->NSub C4Sub C4-Substituent (Cyclopropyl vs. Isopropyl) SAR->C4Sub Affinity Binding Affinity (Ki) Stereochem->Affinity Selectivity Receptor Selectivity (α7 vs. α4β2) Stereochem->Selectivity NSub->Affinity C4Sub->Affinity

Caption: Key structural factors influencing binding affinity.

Conclusion and Future Directions

The 4-cyclopropyl-2,6-dimethylpiperidine scaffold represents a rationally designed platform for developing high-affinity, selective ligands for neuronal nicotinic acetylcholine receptors. This guide has outlined the synthetic strategies necessary to access these compounds, provided a detailed, self-validating protocol for the accurate determination of their binding affinities, and explored the likely structure-activity relationships that govern their molecular recognition.

The insights gained from such a systematic study are invaluable. High-affinity antagonists for the α7 nAChR, for example, have therapeutic potential in pathologies characterized by excessive cholinergic activity.[2][3] Future work should focus on expanding the analog library to further probe the SAR, conducting functional assays to determine whether high-affinity binders act as agonists, antagonists, or allosteric modulators, and evaluating the pharmacokinetic profiles of the most promising leads to assess their suitability as CNS drug candidates.

References

  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.
  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PMC.
  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.
  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed.
  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Assay Protocol Book. PDSP.
  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. PMC.
  • NIH Public Access. KU ScholarWorks.
  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds.
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PMC.
  • Functional selectivity of EM-2 analogs
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS: Serve Content.

Sources

Methodological & Application

Application Note: Synthesis and Stereochemical Control of 4-Cyclopropyl-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 4-Cyclopropyl-2,6-dimethylpiperidine (CAS: 1849224-30-1) [1]

Introduction & Strategic Rationale

In modern drug discovery, the incorporation of sterically hindered, sp³-rich heterocycles is a proven strategy to improve the pharmacokinetic profiles of drug candidates. Substituted piperidines, specifically those bearing cyclopropyl and methyl groups, are highly valued for their ability to restrict conformational flexibility, lower lipophilicity (LogD), and improve metabolic stability against cytochrome P450 oxidation [2].

4-Cyclopropyl-2,6-dimethylpiperidine represents a complex building block featuring a secondary amine flanked by two methyl groups, which introduces significant steric hindrance and stereochemical complexity (yielding potential cis/meso and trans isomers) [3].

As a Senior Application Scientist, I have designed this protocol to bypass the low-yielding direct alkylation of piperidines. Instead, we utilize a highly convergent two-step approach: a Suzuki-Miyaura cross-coupling to establish the carbon framework, followed by a diastereoselective catalytic hydrogenation to reduce the aromatic system.

Synthetic Workflow & Mechanistic Pathway

The synthesis relies on constructing the functionalized pyridine core first, which is chemically robust, followed by global reduction.

SynthesisWorkflow A 4-Bromo-2,6- dimethylpyridine C 4-Cyclopropyl-2,6- dimethylpyridine (Intermediate) A->C Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Toluene/H2O, 100°C B Cyclopropylboronic Acid B->C Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Toluene/H2O, 100°C D 4-Cyclopropyl-2,6- dimethylpiperidine (Target) C->D Catalytic Hydrogenation PtO2, H2 (50 psi) AcOH, 25°C

Fig 1: Two-step synthetic workflow for 4-Cyclopropyl-2,6-dimethylpiperidine.

Mechanistic Insights (The "Why")
  • Palladium-Catalyzed Cross-Coupling: Cyclopropylboronic acid is notoriously prone to protodeboronation. To counteract this, we utilize Pd(dppf)Cl2​ , a bidentate ligand that accelerates the reductive elimination step, minimizing side reactions. A biphasic Toluene/Water system with K2​CO3​ ensures optimal solubility of the boronic acid while maintaining the stability of the active Pd(0) species.

  • Acid-Mediated Hydrogenation: Pyridine rings are highly resistant to standard hydrogenation due to resonance stabilization and the tendency of the basic nitrogen lone pair to poison the metal catalyst. By conducting the reaction in glacial acetic acid (AcOH) using Adam's Catalyst ( PtO2​ ), the nitrogen is protonated. This prevents catalyst poisoning and facilitates the reduction. Furthermore, heterogeneous reduction of 2,6-disubstituted pyridines typically proceeds via syn-addition of hydrogen, heavily favoring the thermodynamically stable cis-(R,S) meso isomer [3].

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Equivalents (Step 1)
ReagentMW ( g/mol )EquivalentsFunction
4-Bromo-2,6-dimethylpyridine186.051.0Electrophile
Cyclopropylboronic acid85.901.5Nucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05Catalyst
Potassium Carbonate ( K2​CO3​ )138.203.0Base
Toluene / H2​O (4:1)N/A10 VolSolvent System
Table 2: Expected Physicochemical Properties of Target
PropertyValueAnalytical Method
Molecular Formula C10​H19​N HRMS (ESI+)
Molecular Weight153.27 g/mol Mass Spectrometry
AppearanceColorless to pale yellow liquidVisual Inspection
Major Diastereomercis-(R,S) (Meso)1H NMR (Coupling constants)

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. The hydrogenation step requires a pressure-rated vessel (e.g., Parr hydrogenator).

Step 1: Synthesis of 4-Cyclopropyl-2,6-dimethylpyridine
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,6-dimethylpyridine (10.0 mmol) and cyclopropylboronic acid (15.0 mmol).

  • Solvent Addition: Add 40 mL of toluene and 10 mL of deionized water. Sparge the biphasic mixture with argon gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Under a continuous argon flow, rapidly add K2​CO3​ (30.0 mmol) followed by Pd(dppf)Cl2​⋅CH2​Cl2​ (0.5 mmol).

  • Reaction Execution: Attach a reflux condenser, flush the system with argon, and heat the mixture to 100 °C in an oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer with ethyl acetate ( 2×25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the intermediate as a pale oil.

Step 2: Catalytic Hydrogenation to 4-Cyclopropyl-2,6-dimethylpiperidine
  • Preparation: Transfer the purified 4-cyclopropyl-2,6-dimethylpyridine (approx. 8.0 mmol) to a heavy-walled glass Parr hydrogenation vessel.

  • Solvent & Catalyst: Dissolve the intermediate in 30 mL of glacial acetic acid. Carefully add Adam's catalyst ( PtO2​ , 10 mol%, 0.8 mmol). Safety: PtO2​ can ignite in the presence of flammable solvent vapors and hydrogen; handle with extreme care.

  • Hydrogenation: Secure the vessel in the Parr apparatus. Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2​ and agitate at room temperature for 24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional acetic acid (10 mL).

  • Basification & Extraction: Transfer the filtrate to an Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly and cautiously add a 6M NaOH solution until the pH reaches >12 (the freebase piperidine will oil out).

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM, 3×30 mL). Dry the combined organics over anhydrous K2​CO3​ (do not use acidic drying agents like MgSO4​ which may trap the amine), filter, and carefully concentrate under reduced pressure (the product is somewhat volatile).

  • Final Characterization: Verify the cis-diastereomeric purity via 1H NMR, noting the axial/equatorial coupling constants of the ring protons.

References

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-68. Retrieved from:[Link]

  • Wikipedia Contributors. 2,6-Dimethylpiperidine. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

How to synthesize 4-Cyclopropyl-2,6-dimethylpiperidine from piperidinone precursors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and stereochemically aware protocol for synthesizing 4-Cyclopropyl-2,6-dimethylpiperidine from commercially available 2,6-dimethyl-4-piperidone.

Strategic Overview & Mechanistic Rationale

The 2,6-dimethylpiperidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to modulate basicity, improve metabolic stability, and dictate specific spatial orientations within target binding pockets[1]. The synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine (CAS: 1849224-30-1)[2] presents unique synthetic challenges. The primary obstacles include the steric hindrance imparted by the 2,6-dimethyl groups during nucleophilic addition, and the high risk of cyclopropyl ring expansion during intermediate dehydration phases[3].

To circumvent these issues, this protocol utilizes a five-step sequence: N-protection, Grignard addition under cryogenic conditions, mild syn-elimination via the Burgess reagent to preserve the strained cyclopropyl ring[4], catalytic hydrogenation, and subsequent deprotection.

SynthesisWorkflow Start 2,6-Dimethyl-4-piperidone Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Step2 Step 2: Nucleophilic Addition (cPrMgBr, THF, -78°C) Step1->Step2 Step3 Step 3: Mild Dehydration (Burgess Reagent, PhMe) Step2->Step3 Step4 Step 4: Alkene Hydrogenation (Pd/C, H2, MeOH) Step3->Step4 Step5 Step 5: Boc Deprotection (TFA, DCM) Step4->Step5 End 4-Cyclopropyl-2,6-dimethylpiperidine Step5->End

Workflow for the 5-step synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine.

Experimental Protocols and Causality

Step 1: N-Boc Protection of the Precursor
  • Objective: Mask the secondary amine to prevent competitive deprotonation and side reactions during the subsequent Grignard addition[5].

  • Protocol:

    • Dissolve 2,6-dimethyl-4-piperidone (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

    • Add triethylamine (Et₃N) (1.5 equiv) and cool the mixture to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Yield: Quantitative. The resulting tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is generally pure enough to use without chromatography.

Step 2: Grignard Addition (Cryogenic Nucleophilic Attack)
  • Mechanistic Insight: The C4 ketone is flanked by two methyl groups, creating significant steric bulk. At ambient temperatures, Grignard reagents may act as bases rather than nucleophiles, leading to enolization and recovery of starting material[6]. Strict temperature control is required.

  • Protocol:

    • Dissolve the N-Boc protected piperidone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

    • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

    • Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 1.5 equiv) dropwise via syringe pump over 30 minutes[6].

    • Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc), wash with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the tertiary alcohol intermediate.

Step 3: Regiospecific Dehydration via Burgess Reagent
  • Mechanistic Insight: This is the most critical step. Standard acid-catalyzed dehydration (e.g., using TsOH or H₂SO₄) of a cyclopropylcarbinol generates a carbocation intermediate that rapidly undergoes homoallylic rearrangement or ring expansion (forming cyclobutyl or linear alkene derivatives). To preserve the cyclopropyl ring, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is utilized. It facilitates a thermal, concerted syn-elimination that bypasses carbocation formation entirely[3][4].

  • Protocol:

    • Dissolve the tertiary alcohol intermediate (1.0 equiv) in anhydrous toluene (0.1 M).

    • Add Burgess reagent (1.5 equiv) in one portion.

    • Heat the mixture to 70 °C and stir for 4–6 hours until TLC indicates complete consumption of the starting material[4].

    • Cool to RT, wash with water, extract with EtOAc, dry, and concentrate.

  • Product: A mixture of tert-butyl 4-cyclopropyl-2,6-dimethyl-3,6-dihydropyridine-1(2H)-carboxylate and exocyclic alkene isomers.

Step 4: Catalytic Hydrogenation
  • Mechanistic Insight: Reduction of the double bond establishes the final stereocenter at C4. The facial approach of the hydrogen gas on the palladium surface is sterically directed by the configuration of the 2,6-dimethyl groups, generally favoring the formation of the thermodynamically more stable equatorial isomer[1].

  • Protocol:

    • Dissolve the alkene mixture (1.0 equiv) in ethanol (0.1 M).

    • Add 10% Pd/C (10 wt%).

    • Purge the reaction flask with vacuum/H₂ cycles (x3) and stir vigorously under a hydrogen balloon (1 atm) at RT for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with ethanol.

    • Concentrate the filtrate in vacuo.

Step 5: N-Boc Deprotection
  • Protocol:

    • Dissolve the hydrogenated intermediate in DCM (0.2 M).

    • Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo to remove excess TFA.

    • To isolate the free base, partition the residue between 1M NaOH and DCM. Extract the aqueous layer with DCM (x3), dry the combined organics, and concentrate to yield the final product: 4-Cyclopropyl-2,6-dimethylpiperidine[2].

Quantitative Data Summary

The following table summarizes the expected yields and analytical milestones for the workflow.

StepIntermediate/ProductExpected YieldKey Analytical Markers (¹H NMR / MS)
1 N-Boc-2,6-dimethyl-4-piperidone95-98%m/z[M+H]⁺ 228.1; Boc singlet at ~1.45 ppm.
2 N-Boc-4-cyclopropyl-4-hydroxy-2,6-dimethylpiperidine70-80%m/z [M+Na]⁺ 292.2; Cyclopropyl protons ~0.3-0.5 ppm.
3 N-Boc-4-cyclopropyl-2,6-dimethyl-3,6-dihydropyridine80-85%Disappearance of -OH stretch; Alkene protons ~5.3 ppm.
4 N-Boc-4-cyclopropyl-2,6-dimethylpiperidine90-95%Disappearance of alkene protons; Upfield shift of C4 proton.
5 4-Cyclopropyl-2,6-dimethylpiperidine90-95%m/z [M+H]⁺ 154.1; Absence of Boc singlet.

Sources

Application Notes and Protocols: 4-Cyclopropyl-2,6-dimethylpiperidine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Combining Cyclopropyl and 2,6-Dimethylpiperidine Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. The piperidine ring is a privileged scaffold, frequently appearing in a multitude of approved pharmaceuticals due to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets.[1][2][3] The strategic substitution of this core structure allows for the fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide focuses on the unique potential of 4-cyclopropyl-2,6-dimethylpiperidine , a building block that synergistically combines the advantageous features of two distinct structural motifs: the cyclopropyl group and the 2,6-dimethylpiperidine core.

  • The Cyclopropyl Moiety: Far from being a simple saturated ring, the cyclopropyl group is a powerful tool in medicinal chemistry.[4][5] Its inherent ring strain results in shorter, stronger C-H bonds and increased p-character in its C-C bonds.[4] This translates to several desirable effects:

    • Enhanced Metabolic Stability: The robust C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]

    • Improved Potency and Reduced Off-Target Effects: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking a flexible molecule into its bioactive conformation and thereby improving binding affinity for its intended target.[5]

    • Modulation of Physicochemical Properties: It can serve as a bioisosteric replacement for gem-dimethyl or vinyl groups, influencing properties like lipophilicity and pKa.[6][7]

  • The 2,6-Dimethylpiperidine Scaffold: The substitution pattern of the piperidine ring is critical. The presence of methyl groups at the 2 and 6 positions introduces several key features:

    • Stereochemical Complexity and 3D Shape: The cis and trans isomers of 2,6-dimethylpiperidine provide distinct three-dimensional arrangements of substituents, allowing for a more refined exploration of a target's binding pocket.[8]

    • Modulation of Basicity: The flanking methyl groups can influence the pKa of the piperidine nitrogen, which is crucial for optimizing interactions with biological targets and for controlling pharmacokinetic properties.

    • Steric Shielding: The methyl groups can sterically hinder the nitrogen atom, potentially reducing its nucleophilicity and susceptibility to certain metabolic pathways.[9]

By integrating these two motifs, 4-cyclopropyl-2,6-dimethylpiperidine emerges as a building block with the potential to impart enhanced metabolic stability, conformational rigidity, and a unique three-dimensional profile to drug candidates across various therapeutic areas.

Proposed Synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine

While a direct, one-pot synthesis of 4-cyclopropyl-2,6-dimethylpiperidine is not prominently described in the literature, a robust and logical synthetic route can be proposed based on well-established organic transformations. The following multi-step synthesis is designed to be adaptable and provides access to this valuable building block. The overall strategy involves the creation of a 4-vinyl-2,6-dimethylpiperidine intermediate, followed by cyclopropanation.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Cyclopropanation A 2,6-Dimethyl-4-piperidone B Wittig Reagent (Ph3P+CH3Br- / n-BuLi) C 4-Methylene-2,6-dimethylpiperidine A->C B->C Wittig Reaction D Simmons-Smith Reagent (Et2Zn / CH2I2) E 4-Cyclopropyl-2,6-dimethylpiperidine C->E D->E Simmons-Smith Cyclopropanation

Caption: A plausible three-step synthesis of 4-cyclopropyl-2,6-dimethylpiperidine.

Step-by-Step Protocols

Protocol 1: Synthesis of 4-Methylene-2,6-dimethylpiperidine via Wittig Reaction

This protocol describes the conversion of 2,6-dimethyl-4-piperidone to the corresponding exocyclic alkene using a Wittig reaction.[10][11][12][13] The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[12]

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • 2,6-Dimethyl-4-piperidone hydrochloride

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • Preparation of the Free Base: In a round-bottom flask, dissolve 2,6-dimethyl-4-piperidone hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add a 2M NaOH solution dropwise until the pH is >12. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of 2,6-dimethyl-4-piperidone.

    • Ylide Generation: In a separate, oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an argon atmosphere. Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. A deep orange or yellow color indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Wittig Reaction: Cool the ylide solution back down to 0°C. Dissolve the 2,6-dimethyl-4-piperidone free base (from step 1) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 4-methylene-2,6-dimethylpiperidine.

Protocol 2: Synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine via Simmons-Smith Cyclopropanation

This protocol details the cyclopropanation of the alkene intermediate using a modified Simmons-Smith reaction (Furukawa modification), which is known for its efficiency and functional group tolerance.[14][15][16][17][18]

  • Materials:

    • 4-Methylene-2,6-dimethylpiperidine

    • Diethylzinc (Et₂Zn) in hexanes

    • Diiodomethane (CH₂I₂)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, dissolve 4-methylene-2,6-dimethylpiperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Reagent Addition: Slowly add diethylzinc (2.0 eq) dropwise to the solution, followed by the dropwise addition of diiodomethane (2.0 eq). Caution: The reaction can be exothermic.

    • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

    • Work-up: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes, then add saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield 4-cyclopropyl-2,6-dimethylpiperidine as a mixture of cis and trans isomers. The isomers can potentially be separated by careful chromatography or crystallization if required.

Applications in Drug Discovery

The unique combination of a cyclopropyl group and a 2,6-dimethylpiperidine core makes this building block a highly attractive candidate for incorporation into a wide range of therapeutic agents.

Rationale for Use and Potential Advantages
FeatureAdvantage in Drug Discovery
Cyclopropyl Group Enhanced Metabolic Stability: Resistant to CYP450-mediated oxidation.[5] Improved Potency: Conformational rigidity can lead to a more favorable entropic contribution to binding affinity.[5] Reduced Off-Target Effects: Improved conformational fit to the intended target.[4]
2,6-Dimethylpiperidine Stereochemical Diversity: Access to distinct 3D structures (cis/trans isomers) for SAR studies.[8] Modulated Basicity: Fine-tuning of pKa for optimal target engagement and pharmacokinetic properties. Increased Lipophilicity: Can enhance permeability across biological membranes, including the blood-brain barrier.
Combined Scaffold Novel Chemical Space: Provides access to unique, three-dimensional structures that are underrepresented in typical screening libraries. Potential for CNS-Penetrant Drugs: The combination of increased lipophilicity and metabolic stability is often desirable for central nervous system targets.
Diagram: Logic of Application in Drug Discovery

G cluster_0 Core Building Block cluster_1 Key Properties cluster_2 Potential Outcomes in Drug Candidates A 4-Cyclopropyl-2,6-dimethylpiperidine B Enhanced Metabolic Stability A->B C Conformational Rigidity A->C D 3D Shape and Stereoisomers A->D E Modulated pKa A->E G Favorable ADME Profile B->G F Improved Potency and Selectivity C->F D->F E->G I Novel Intellectual Property F->I H Enhanced CNS Penetration G->H G->I

Caption: The relationship between the properties of the building block and desired drug characteristics.

Protocols for Incorporation into Lead Molecules

Once synthesized, 4-cyclopropyl-2,6-dimethylpiperidine can be readily incorporated into larger molecules through standard synthetic transformations involving the secondary amine.

Protocol 3: N-Alkylation with an Electrophile

This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen with an alkyl halide.

  • Materials:

    • 4-Cyclopropyl-2,6-dimethylpiperidine (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • In a round-bottom flask, dissolve 4-cyclopropyl-2,6-dimethylpiperidine in acetonitrile.

    • Add potassium carbonate to the solution.

    • Add the alkyl halide dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and stir overnight. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography to yield the N-alkylated product.

Protocol 4: Amide Bond Formation

This protocol outlines the coupling of the piperidine with a carboxylic acid to form an amide bond, a common linkage in many pharmaceuticals.

  • Materials:

    • 4-Cyclopropyl-2,6-dimethylpiperidine (1.1 eq)

    • Carboxylic acid (1.0 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • In a round-bottom flask under an argon atmosphere, dissolve the carboxylic acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add 4-cyclopropyl-2,6-dimethylpiperidine to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography to yield the desired amide.

Conclusion

4-Cyclopropyl-2,6-dimethylpiperidine represents a valuable and strategically designed building block for modern drug discovery. Its unique combination of features offers a compelling solution to common challenges in lead optimization, including metabolic instability and the need for greater three-dimensional complexity. The synthetic protocols outlined in this guide provide a practical pathway to access and utilize this promising scaffold, empowering researchers to explore novel chemical space and develop the next generation of therapeutic agents.

References

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters. [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. ResearchGate. [Link]

  • Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Installation of C(sp3) Bioisosteres via Alkyl Sulfinates. Domainex. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. PubMed. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]

  • The Wittig Reaction. University of Pittsburgh. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of 4,6-Disubstituted 2-Hydroxypyrimidines. Organic Letters. [Link]

  • Electrochemical reduction of some 2,6-disubstituted pyridine-based esters and thioic S-esters in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. R Discovery. [Link]

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  • Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Taylor & Francis Online. [Link]

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ-Opioid Receptor. IRIS UniPA. [Link]

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  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]

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  • Simple Synthesis of a Weak Nucleophilic Base (4-Ethyl-2,6-diisopropyl-3,5-dimethylpyridine) Evidencing a Double Janus Group Effect. The Journal of Organic Chemistry. [Link]

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  • Reagents and conditions: (i) Tf 2 O, 2,6-lutidine, DMAP, CH 2... ResearchGate. [Link]

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. [Link]

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Application Note & Protocols: Catalytic Hydrogenation Methods for the Synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-cyclopropyl-2,6-dimethylpiperidine scaffold is a valuable building block in modern medicinal chemistry, combining the conformational rigidity of the piperidine ring with the unique electronic and steric properties of a cyclopropyl moiety. Its synthesis, however, presents a significant stereochemical challenge: the creation of three stereocenters in a single transformation. This guide provides an in-depth analysis of catalytic hydrogenation strategies to convert 4-cyclopropyl-2,6-dimethylpyridine into the desired saturated heterocycle with high diastereoselectivity. We will explore the mechanistic underpinnings of catalyst selection, compare various catalytic systems, and provide detailed, field-proven protocols for researchers in pharmaceutical and chemical development.

Introduction: The Stereochemical Challenge

The catalytic hydrogenation of a substituted pyridine to a piperidine is a 100% atom-economical transformation that involves the addition of three equivalents of molecular hydrogen across the aromatic ring.[1] For a substrate like 4-cyclopropyl-2,6-dimethylpyridine, the primary challenge is controlling the relative stereochemistry of the two methyl groups at C2 and C6, and their orientation relative to the cyclopropyl group at C4.

Hydrogenation on the surface of a heterogeneous catalyst typically proceeds via a syn-addition mechanism, where all three hydrogen molecules add from the same face of the pyridine ring as it is adsorbed on the catalyst surface. This intrinsically favors the formation of the cis-2,6-disubstituted piperidine isomer, which is often the desired diastereomer for biological applications. The key to a successful synthesis lies in selecting a catalytic system that maximizes this inherent selectivity and operates under practical, scalable conditions.

Mechanistic Considerations and Catalyst Selection

The choice of catalyst is the single most critical parameter in pyridine hydrogenation. The interaction between the pyridine's nitrogen lone pair and the metal surface can lead to strong binding, which deactivates or "poisons" the catalyst.[2] This effect is mitigated by two primary strategies:

  • Acidic Media: Performing the reaction in an acidic solvent, such as glacial acetic acid, protonates the pyridine to form a pyridinium salt. This electronic modification reduces the lone pair's ability to poison the catalyst and activates the ring toward reduction.[3][4] Platinum oxides (e.g., PtO₂) are classic catalysts used under these conditions.[4]

  • Catalyst Composition: Ruthenium (Ru) and Rhodium (Rh) catalysts are well-regarded for their high activity and selectivity in hydrogenating N-heterocycles, often under neutral and milder conditions than platinum.[5][6][7] Ruthenium, in particular, has been shown to be highly effective for the diastereoselective hydrogenation of substituted pyridines, yielding the cis products with high selectivity.[1][5]

The general reaction pathway is illustrated below.

sub 4-Cyclopropyl-2,6-dimethylpyridine reagents + 3 H₂ catalyst [Catalyst] Solvent, Temp, Pressure sub->catalyst prod cis-4-Cyclopropyl-2,6-dimethylpiperidine catalyst->prod syn-Addition

Figure 1: General scheme for the catalytic hydrogenation of 4-cyclopropyl-2,6-dimethylpyridine.

Comparative Analysis of Key Catalytic Systems

The selection of a specific catalyst and reaction conditions dramatically impacts yield, selectivity, and operational complexity. The table below summarizes data from literature on analogous substituted pyridine hydrogenations to guide this choice.

Catalyst SystemSupport / SolventTemperature (°C)Pressure (bar)Time (h)Typical Yield (%)Diastereoselectivity (cis:trans)Reference
Ru@TiO₂ TiO₂ / Water801016>95%>99:1[1][5]
PtO₂ (Adams') Acetic Acid2550-706-10~90%>95:5[4]
Rh/C Water or Methanol80512HighGood to Excellent[6]
Ru/C Ethanol120508>90%High[8][9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical operations.

Protocol 1: High-Diastereoselectivity Hydrogenation with Ruthenium on Titania (Ru@TiO₂)[1][5]

This modern, heterogeneous system offers exceptional cis-selectivity under relatively mild, aqueous conditions, making it a green and highly effective choice.

  • Rationale: The use of supported ruthenium nanoparticles on a metal oxide like TiO₂ provides a highly active and robust catalyst.[5] Water as a solvent is environmentally benign and can promote high selectivity.

Materials:

  • 4-Cyclopropyl-2,6-dimethylpyridine (1.0 eq)

  • Ru@TiO₂ catalyst (e.g., 1-5 mol% Ru loading)

  • Deionized Water

  • High-pressure autoclave reactor with magnetic stirring and heating capabilities

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Loading: To a glass liner for the autoclave, add the 4-cyclopropyl-2,6-dimethylpyridine and the Ru@TiO₂ catalyst.

  • Solvent Addition: Add deionized water to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reactor Assembly: Place the liner inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor 3-5 times with nitrogen or argon gas to remove all oxygen. Following the inert gas purges, purge the reactor 3-5 times with hydrogen (H₂) gas.

  • Pressurization & Heating: Pressurize the reactor to 10 bar with H₂. Begin stirring and heat the reactor to 80 °C.

  • Reaction Monitoring: Maintain the reaction at temperature and pressure for 16 hours. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing by GC-MS after a suitable workup.

  • Cooldown & Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Workup: Open the reactor and remove the liner. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Make the aqueous layer basic (pH > 9) with saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation to afford the pure cis-4-cyclopropyl-2,6-dimethylpiperidine.

Protocol 2: Classical Hydrogenation with Platinum(IV) Oxide (Adams' Catalyst)[4]

This is a robust and widely used method that leverages acidic conditions to achieve efficient reduction.

  • Rationale: Glacial acetic acid serves as both the solvent and an activator. By protonating the pyridine, it becomes more susceptible to reduction and the resulting piperidine product is less likely to poison the catalyst surface.[3][4]

Materials:

  • 4-Cyclopropyl-2,6-dimethylpyridine (1.0 eq)

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst, ~5 mol%)

  • Glacial Acetic Acid

  • Parr hydrogenator or similar high-pressure reactor

  • Sodium hydroxide (NaOH) pellets or solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Loading: In a suitable high-pressure reaction vessel (e.g., a Parr bottle), dissolve the 4-cyclopropyl-2,6-dimethylpyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution. Note: The catalyst is often pyrophoric and should be handled with care.

  • Reactor Setup: Place the vessel in the hydrogenation apparatus. Seal and purge the system thoroughly with a low-pressure stream of nitrogen, followed by several vacuum/hydrogen backfill cycles.

  • Pressurization: Pressurize the reactor to 50 bar with H₂.

  • Reaction: Begin vigorous agitation (shaking or stirring) at room temperature (25 °C). The uptake of hydrogen can be monitored by the pressure gauge. The reaction is typically complete in 6-10 hours.

  • Depressurization & Catalyst Removal: Once hydrogen uptake ceases, carefully vent the reactor. Filter the reaction mixture through a celite pad to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or ethyl acetate.

  • Workup & Neutralization: Cool the filtrate in an ice bath. Carefully make the solution strongly basic (pH > 12) by the slow addition of concentrated NaOH solution or pellets. This is a highly exothermic process.

  • Extraction: Extract the basified aqueous mixture three times with diethyl ether or ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting oil by distillation or flash chromatography to obtain the target piperidine.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Load Substrate, Catalyst & Solvent B Seal Reactor A->B C Inert Atmosphere Purge (N₂ or Ar) B->C D Hydrogen Purge (3-5x) C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor Progress (H₂ uptake / GC-MS) F->G H Cool & Depressurize G->H I Filter Catalyst H->I J Aqueous Workup (Basify & Extract) I->J K Dry & Concentrate J->K L Purify Product (Distillation / Chromatography) K->L

Figure 2: Standard experimental workflow for heterogeneous catalytic hydrogenation.

Troubleshooting and Optimization

  • Incomplete Conversion:

    • Cause: Catalyst deactivation or insufficient activity.[10]

    • Solution: Increase catalyst loading. Ensure starting materials and solvents are free of potential poisons (e.g., sulfur compounds). For PtO₂, ensure the acidic medium is maintained. Increase temperature or pressure within safe operational limits.

  • Low Diastereoselectivity:

    • Cause: The chosen catalyst/solvent system does not provide sufficient facial bias.

    • Solution: Screen different catalysts. The Ru@TiO₂ system is reported to give superior cis-selectivity.[5] Solvent can also play a key role; switching from a non-polar to a polar protic solvent may alter the substrate's presentation to the catalyst surface.

  • Side Reactions (e.g., Hydrogenolysis):

    • Cause: The cyclopropyl ring, while generally stable, can undergo ring-opening under harsh conditions with certain catalysts (e.g., Palladium).

    • Solution: Use milder conditions (lower temperature/pressure). Ruthenium and Platinum are generally less prone to causing cyclopropane hydrogenolysis than Palladium.

Conclusion

The synthesis of cis-4-cyclopropyl-2,6-dimethylpiperidine via catalytic hydrogenation is a highly feasible and efficient process when the appropriate catalytic system is employed. For achieving the highest levels of diastereoselectivity under environmentally conscious conditions, modern supported ruthenium nanoparticle catalysts represent the state of the art.[1] For general-purpose, robust synthesis, the classical Adams' catalyst (PtO₂) in acetic acid remains a reliable and effective method.[4] Careful consideration of the catalyst, solvent, and reaction parameters, as detailed in this guide, will enable researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Jagadeesh, R. V., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]

  • Imhof, W., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

  • Beller, M., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. [Link]

  • Glorius, F., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis. [Link]

  • Sajiki, H., et al. (2006). Mild and Complete Hydrogenation of Aromatic Rings Catalyzed by 10% Rh/C. Synlett. [Link]

  • Jagadeesh, R. V., et al. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • Glorius, F., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. PMC. [Link]

  • Minteer, S. D., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]

  • Piarulli, U., et al. (2014). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Savoia, D., et al. (2016). Substrate induced diastereoselective hydrogenation/reduction of arenes and heteroarenes. RSC Advances. [Link]

  • Li, W., et al. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Xi'an Jiaotong University. [Link]

  • Xiao, J. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository. [Link]

  • Williams, J. M. J., et al. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Nikonov, G. I., et al. (2016). Ruthenium-Catalyzed Regioselective 1,4-Hydroboration of Pyridines. Organic Letters. [Link]

  • Raju, R. R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pal, M., et al. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2025). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. ResearchGate. [Link]

  • Tan, Y. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Cyclopropyl-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles behind each methodological choice, ensuring that the described protocols are not only effective but also adaptable to specific experimental needs.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful bioanalytical method.

Structure and Properties of 4-Cyclopropyl-2,6-dimethylpiperidine:

PropertyValue/CommentSource
Molecular Formula C₁₀H₁₉N-
Molecular Weight 153.27 g/mol -
Predicted [M+H]⁺ m/z 154.28-
Predicted pKa ~10-11Based on the pKb of 2,6-dimethylpiperidine being approximately 10.[3]
Solubility Expected to have low solubility in water and good solubility in organic solvents.[3]

The basic nature of the piperidine nitrogen (predicted pKa ~10-11) dictates that the molecule will be positively charged in acidic conditions. This is a critical factor for optimizing chromatographic retention and electrospray ionization (ESI) efficiency. The cyclopropyl and dimethyl substitutions increase the molecule's hydrophobicity compared to a simple piperidine ring.

Mass Spectrometry Fragmentation:

In tandem mass spectrometry, the protonated molecule ([M+H]⁺) is selected and fragmented. For substituted piperidines, fragmentation is typically initiated at the protonated nitrogen atom.[4] Common fragmentation pathways include α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and ring fission.[4][5] For 4-Cyclopropyl-2,6-dimethylpiperidine, characteristic product ions would be expected from the loss of a methyl group or cleavage of the cyclopropyl ring.

The Imperative of Sample Preparation: Mitigating Matrix Effects

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing proteins, phospholipids, salts, and other endogenous components.[6] These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect," which can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[7][8] The primary goal of sample preparation is to remove these interfering substances while efficiently recovering the analyte of interest.[9]

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required level of cleanliness, desired analyte concentration, and the nature of the biological matrix.

Protocol I: Protein Precipitation (PPT)

Causality and Experimental Choices
  • Choice of Precipitant: Acetonitrile is a common and effective precipitant that leads to a high degree of protein removal.[11] Methanol can also be used and is particularly effective for smaller proteins and peptides.[12]

  • Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can enhance protein precipitation and minimize enzymatic degradation of the analyte.

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow start 100 µL Plasma Sample add_is Add Internal Standard (IS) start->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for Protein Precipitation.

Detailed Step-by-Step Protocol
  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (a stable isotope-labeled version of the analyte is highly recommended).[13][14]

  • Add 300 µL of ice-cold acetonitrile to the sample.[15]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol II: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase.[9] For a basic compound like 4-Cyclopropyl-2,6-dimethylpiperidine, adjusting the pH of the aqueous phase to be basic will deprotonate the analyte, making it more soluble in an organic solvent.[16]

Causality and Experimental Choices
  • pH Adjustment: By raising the pH of the biological sample to above the analyte's pKa (e.g., pH 11-12), the amine group is deprotonated, rendering the molecule neutral and more hydrophobic, thus promoting its partitioning into the organic phase.

  • Choice of Organic Solvent: A water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is chosen for its ability to efficiently extract the analyte while being easily evaporated.[17]

  • Back-Extraction (Optional but Recommended): For a cleaner sample, the analyte can be back-extracted from the organic phase into an acidic aqueous solution. This takes advantage of the analyte's ability to become charged again at low pH, leaving neutral interfering compounds behind in the organic phase.

Experimental Workflow: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow start 200 µL Plasma Sample add_is Add Internal Standard (IS) start->add_is add_base Add 50 µL 1M NaOH (Adjust to pH > 11) add_is->add_base add_solvent Add 1 mL MTBE add_base->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge organic_phase Transfer Organic Phase centrifuge->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Step-by-Step Protocol
  • To 200 µL of the biological sample in a suitable tube, add 10 µL of the IS working solution.

  • Add 50 µL of 1 M NaOH to basify the sample to a pH > 11.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol III: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts and allows for analyte concentration.[15][18] It utilizes a solid sorbent to retain the analyte, which is then washed to remove interferences and finally eluted with a strong solvent.[15] For a basic compound like 4-Cyclopropyl-2,6-dimethylpiperidine, a cation-exchange SPE sorbent is ideal.

Causality and Experimental Choices
  • Sorbent Selection: A strong cation-exchange (SCX) sorbent is chosen. At an acidic pH, the analyte will be protonated (positively charged) and will bind to the negatively charged sorbent.

  • Conditioning and Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an acidic buffer to prepare the sorbent for sample loading.[9]

  • Loading: The sample is acidified to ensure the analyte is protonated and will bind to the sorbent.

  • Washing: A wash step with a weak organic solvent or acidic buffer removes neutral and weakly bound interferences.

  • Elution: A basic solution (e.g., methanol with ammonium hydroxide) is used to neutralize the analyte, disrupting its interaction with the sorbent and allowing it to be eluted.[15]

Experimental Workflow: Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge (1 mL Methanol) equilibrate 2. Equilibrate (1 mL 0.1 M HCl) condition->equilibrate load 3. Load Sample (Pre-treated with Acid) equilibrate->load wash 4. Wash (1 mL 0.1 M HCl, then 1 mL Methanol) load->wash elute 5. Elute (1 mL 5% NH₄OH in Methanol) wash->elute dry_recon 6. Evaporate and Reconstitute elute->dry_recon inject 7. Inject into LC-MS/MS dry_recon->inject

Sources

Crystallization techniques for 4-Cyclopropyl-2,6-dimethylpiperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Techniques for 4-Cyclopropyl-2,6-dimethylpiperidine Hydrochloride Salts

Executive Summary & Physicochemical Profiling

4-Cyclopropyl-2,6-dimethylpiperidine is a highly lipophilic, sterically hindered secondary amine utilized as a critical building block in pharmaceutical development. In its free base form, the compound is prone to oxidation and exhibits poor aqueous solubility, complicating downstream formulation. Conversion to the hydrochloride (HCl) salt mitigates these issues, drastically improving solid-state stability, handling characteristics, and bioavailability[1].

However, crystallizing this specific salt presents a unique thermodynamic challenge. The lipophilic cyclopropyl and dimethyl moieties compete with the highly polar amine core during phase separation. If supersaturation is generated too rapidly, the system crosses the spinodal curve before the binodal (solubility) curve, leading to Liquid-Liquid Phase Separation (LLPS) or "oiling out" rather than true crystallization. This application note outlines a self-validating, Process Analytical Technology (PAT)-driven methodology to isolate the HCl salt with high polymorphic purity and an optimal particle size distribution (PSD).

Thermodynamic Causality: Why Combined Cooling and Anti-Solvent?

Relying solely on cooling crystallization for this compound in polar solvents (e.g., Isopropanol) yields a dangerously wide Metastable Zone Width (MSZW). A wide MSZW allows supersaturation to build up unchecked until catastrophic primary nucleation occurs, which traps impurities and yields amorphous agglomerates.

Conversely, pure anti-solvent addition can cause localized supersaturation spikes at the dosing point. By utilizing a Combined Cooling and Anti-Solvent Crystallization approach, we can manipulate the thermodynamic phase diagram dynamically[2]. The anti-solvent (e.g., Ethyl Acetate) drastically lowers the solubility ceiling, while a controlled cooling ramp gently pushes the system into the metastable zone, favoring continuous, ordered crystal growth over spontaneous nucleation[3].

Process Analytical Technology (PAT) Integration

To ensure the protocol operates as a self-validating system, we employ in-line ATR-FTIR to monitor real-time solute concentration and an FBRM (Focused Beam Reflectance Measurement) probe to track chord length (nucleation events). If the concentration approaches the labile zone, the system automatically pauses anti-solvent dosing, allowing the supersaturation to deplete safely via crystal growth[4].

PAT_Loop N1 ATR-FTIR (Solute Conc.) N3 Supersaturation Controller N1->N3 Current Conc. N2 FBRM Probe (Nucleation) N2->N3 Particle Count N4 Dosing Pump (Anti-Solvent) N3->N4 Adjust Rate N5 Thermal Unit (Cooling) N3->N5 Adjust Temp N4->N1 N5->N1

Fig 1: PAT-driven feedback loop for real-time supersaturation and MSZW control.

Quantitative Process Parameters

Table 1: Solvent/Anti-Solvent Selection Matrix

Primary Solvent Anti-Solvent MSZW (at 25°C) Resulting Morphology Yield (%) Causality / Observation
Isopropanol (IPA) Ethyl Acetate Narrow (~5°C) Prismatic > 92% Optimal polarity gradient; suppresses solvate formation[5].
Ethanol Heptane Moderate (~8°C) Acicular (Needles) 88% High aspect ratio causes poor bulk powder flowability.
Methanol Acetone Wide (~12°C) Agglomerates 85% Rapid supersaturation leads to solvent entrapment.

| Water | THF | Very Wide | Oiling Out (LLPS) | < 70% | Spinodal decomposition occurs before nucleation. |

Table 2: Critical Process Parameters (CPPs) for the IPA/EtOAc System

Parameter Target Range Impacted Attribute Mechanistic Rationale
HCl Dosing Rate 0.03 - 0.05 eq/min Chemical Purity Prevents localized pH extremes and thermal degradation.
Seed Loading 2.0 - 3.0% w/w Polymorph Purity Bypasses primary nucleation, dictating the final crystal lattice.

| Cooling Ramp | 0.2 - 0.3 °C/min | Particle Size (PSD) | Slow desupersaturation favors lattice incorporation over new nuclei. |

Detailed Experimental Protocol: Seeded Reactive & Anti-Solvent Crystallization

This protocol is designed as a closed-loop, self-validating workflow. Do not proceed to subsequent steps unless the validation criteria of the current phase are strictly met.

Phase 1: Dissolution & Reactive Salt Formation

  • Charge Reactor: Transfer 100 g of 4-Cyclopropyl-2,6-dimethylpiperidine free base into a jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Solvent Addition: Add 500 mL (5 volumes) of anhydrous Isopropanol (IPA). Set the Thermal Control Unit (TCU) to 45°C. Agitate at 250 RPM until complete dissolution is achieved.

    • Causality: IPA provides high solubility for the free base but acts as a moderate solvent for the HCl salt, creating the necessary thermodynamic baseline for crystallization.

  • Acidification: Slowly dose 1.05 molar equivalents of 5M Ethanolic HCl via a subsurface dip tube over 45 minutes.

    • Self-Validation Checkpoint 1: Monitor the in-line pH and internal temperature. The pH must stabilize between 2.0 and 2.5. The TCU must actively cool the jacket to maintain the internal temperature strictly at 45°C ± 1°C to counteract the highly exothermic salt formation.

Phase 2: Seeding & Anti-Solvent Dosing 4. Seeding: Suspend 2.5 g (2.5% w/w) of pre-milled 4-Cyclopropyl-2,6-dimethylpiperidine HCl crystals in 10 mL of IPA. Inject the seed slurry into the reactor at 45°C.

  • Causality: Introducing seeds provides an existing surface area for solute deposition, completely bypassing the high-energy barrier of primary nucleation and preventing LLPS ("oiling out").

  • Aging: Hold the seeded solution at 45°C for 30 minutes.

    • Self-Validation Checkpoint 2: The FBRM probe must show a stable chord length distribution (CLD) with no exponential spike in fine particles (which would indicate unwanted secondary nucleation).

  • Anti-Solvent Addition: Initiate dosing of 1000 mL (10 volumes) of Ethyl Acetate at a linear rate of 10 mL/min.

    • Causality: Ethyl acetate sharply decreases the dielectric constant of the medium, forcing the polar HCl salt out of solution.

Phase 3: Cooling & Isolation 7. Cooling Ramp: Once 50% of the anti-solvent is added, initiate a linear cooling ramp from 45°C to 5°C at a rate of 0.2°C/min, concurrent with the remaining anti-solvent addition. 8. Ripening: Hold the slurry at 5°C for 120 minutes.

  • Self-Validation Checkpoint 3: ATR-FTIR must indicate that the solute concentration in the mother liquor has plateaued, confirming that supersaturation is fully depleted.

  • Filtration & Washing: Discharge the slurry to a Nutsche filter. Wash the filter cake with 200 mL of pre-chilled (5°C) Ethyl Acetate.

  • Drying: Dry the cake under vacuum (50 mbar) at 40°C for 12 hours until constant weight is achieved.

Workflow A 1. Free Base Dissolution (IPA, 45°C) B 2. Reactive Acidification (Ethanolic HCl, pH 2.0) A->B Exothermic Control C 3. Seed Introduction (2.5% w/w, 45°C) B->C Supersaturation Generation D 4. Anti-Solvent Dosing (Ethyl Acetate, 10 mL/min) C->D Surface Area Provided E 5. Controlled Cooling (0.2°C/min to 5°C) D->E Solubility Reduction F 6. Filtration & Drying (Vacuum, 40°C) E->F Desupersaturation Complete

Fig 2: Step-by-step reactive and anti-solvent crystallization workflow.

References

  • [3] Title: Crystallisation in pharmaceutical processes. Source: BIA. URL: [Link]

  • [4] Title: Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Source: ACS Publications. URL:[Link]

  • [2] Title: Modelling and control of combined cooling and antisolvent crystallization processes. Source: MIT / Elsevier. URL:[Link]

  • [1] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: NIH. URL:[Link]

  • [5] Title: Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Source: MDPI. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis & Troubleshooting for 4-Cyclopropyl-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the synthesis of highly substituted piperidines—specifically via the catalytic hydrogenation of 4-cyclopropyl-2,6-dimethylpyridine—presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting logic, causality-driven FAQs, and a self-validating protocol to ensure high yield, stereochemical control, and the preservation of the strained cyclopropyl moiety.

Quantitative Process Optimization Data

To successfully scale this reaction, empirical parameters must be tightly controlled. The table below summarizes the quantitative impact of optimizing key reaction variables.

Reaction ParameterSub-Optimal ConditionOptimized Scale-Up ConditionQuantitative Impact on Product
Catalyst Selection 10% Palladium on Carbon (Pd/C)5% Rhodium on Carbon (Rh/C) Reduces cyclopropyl hydrogenolysis (ring-opening) from >20% to <1% .
Solvent System Neutral Solvent (e.g., pure Methanol)Methanol + 1.5 eq Acetic Acid Increases overall conversion from ~60% (stalled) to >99% .
Temperature > 60 °C (Poor heat dissipation)35 °C (Active jacket cooling) Improves cis-diastereomeric excess (d.e.) from 75% to >95% .
H₂ Pressure 1 bar (Balloon pressure)5 to 10 bar (Autoclave) Accelerates reaction time from 48h to 12h , minimizing thermal degradation.

Diagnostic Troubleshooting Workflow

When deviations occur during scale-up, use the following logical workflow to isolate the mechanistic root cause of the failure.

Troubleshooting Start Scale-Up Issue: Low Yield or Purity Q1 Is the cyclopropyl ring cleaving (n-propyl byproduct)? Start->Q1 Sol1 Action: Switch Pd/C to Rh/C Reduce T < 40°C Q1->Sol1 Yes Q2 Is the reaction stalling before 100% conversion? Q1->Q2 No Sol1->Q2 Sol2 Action: Add Glacial Acetic Acid to prevent catalyst poisoning Q2->Sol2 Yes Q3 Is the cis/trans ratio lower than 9:1? Q2->Q3 No Sol2->Q3 Sol3 Action: Increase H2 pressure Ensure strict syn-addition Q3->Sol3 Yes Success Optimized Scale-up Yield Q3->Success No Sol3->Success

Decision tree for resolving common scale-up failures in pyridine hydrogenation.

Deep-Dive Technical FAQs

Q1: Why is my cyclopropyl ring cleaving during the 50-liter scale-up when it survived perfectly at the bench scale? A1: This is a classic heat transfer and catalyst selection issue. Hydrogenation is highly exothermic. On a bench scale, heat dissipates rapidly. In a 50-liter reactor, the surface-area-to-volume ratio drops, leading to localized "hot spots" near the catalyst surface if agitation or jacket cooling is insufficient. The excess thermal energy overcomes the activation barrier for hydrogenolysis (ring-opening) of the strained cyclopropyl group[1]. Furthermore, if you are using Palladium on Carbon (Pd/C), you must switch catalysts immediately. Pd/C is notorious for inserting into the C-C bonds of cyclopropyl rings, leading to acyclic alkane byproducts[2]. Switch to Rhodium on Carbon (Rh/C) , which is highly active for aromatic ring saturation but orthogonal to cyclopropyl cleavage.

Q2: The reaction completely stalls at 60% conversion. Adding more catalyst doesn't help. What is the mechanism behind this? A2: You are experiencing product inhibition via catalyst poisoning. The most direct method for synthesizing piperidines is the catalytic hydrogenation of pyridine precursors[3]. However, while the starting pyridine is only weakly basic, the resulting saturated piperidine is a strong Lewis base. As the reaction progresses, the newly formed piperidine nitrogen uses its lone pair to strongly coordinate to the active metal sites on the catalyst, effectively blocking further hydrogen activation[3]. To solve this, you must run the reaction in an acidic medium (e.g., adding 1.5 equivalents of glacial acetic acid). This protonates the piperidine immediately upon formation, tying up the nitrogen lone pair and preventing it from coordinating to the catalyst.

Q3: How do we ensure the 2,6-dimethyl groups end up in the desired cis-configuration? A3: Stereochemical control in this reaction is governed by the kinetics of hydrogen delivery. Heterogeneous catalytic hydrogenation of 2,6-disubstituted pyridines inherently favors the cis (meso) configuration due to the concerted syn-addition of hydrogen atoms from the catalyst surface to the same face of the pyridine ring[4]. If you are seeing high levels of the trans isomer, it means the intermediate partially desorbed from the catalyst, underwent a conformational flip, and re-adsorbed. To prevent this, increase the H₂ pressure (5–10 bar) and lower the temperature (< 40 °C) . High pressure ensures the catalyst surface is saturated with hydrogen, forcing rapid, uninterrupted syn-addition before the intermediate has a chance to desorb and isomerize.

Self-Validating Standard Operating Protocol (1-kg Scale)

This protocol utilizes a self-validating framework: each critical step contains an in-process check to guarantee the chemical prerequisites are met before proceeding.

Step 1: Reactor Preparation & Inerting

  • Load the 10 L high-pressure autoclave reactor with 5.0 L of anhydrous Methanol.

  • Seal the reactor and purge with Nitrogen (N₂) gas to 3 bar, then vent to atmospheric pressure. Repeat this cycle 3 times.

  • Validation Check: An oxygen monitor at the vent must read < 1% O₂. This ensures a strictly inert atmosphere, preventing the pyrophoric ignition of the dry catalyst in subsequent steps.

Step 2: Substrate & Additive Loading

  • Add 1.0 kg of 4-cyclopropyl-2,6-dimethylpyridine to the reactor under a positive N₂ sweep.

  • Slowly charge 1.5 equivalents of Glacial Acetic Acid (approx. 600 mL) while stirring at 150 RPM.

  • Validation Check: Extract a 1 mL aliquot and verify the pH is ~3-4. This confirms the environment is sufficiently acidic to protonate the product and prevent catalyst poisoning.

Step 3: Catalyst Addition & Hydrogenation

  • Carefully add 100 g of 5% Rhodium on Carbon (Rh/C) catalyst.

  • Seal the reactor, purge with N₂ (3x), followed by Hydrogen (H₂) gas (3x).

  • Pressurize the reactor to 5.0 bar H₂ and initiate high-shear stirring (400 RPM).

  • Set the cooling jacket to maintain the internal temperature strictly between 30 °C and 35 °C .

  • Validation Check: Monitor the mass flow controller. A steady drop in H₂ pressure confirms active catalytic turnover. The reaction is deemed complete only when H₂ consumption completely ceases for 45 consecutive minutes.

Step 4: Work-up & Free-Base Isolation

  • Vent the H₂ gas and purge the reactor with N₂ (3x).

  • Filter the crude mixture through a tightly packed pad of Celite® to remove the Rh/C catalyst. (Caution: Keep the filter cake wet with solvent to prevent pyrophoric auto-ignition).

  • Validation Check: The filtrate must be completely transparent. A dark or gray tint indicates catalyst bleed, requiring a second filtration.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Dissolve the residue in 3 L of Water and slowly add 6M NaOH until the pH reaches > 11.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 2 L). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the pure cis-4-cyclopropyl-2,6-dimethylpiperidine free base.

References

1.[3] Title: Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine Source: benchchem.com URL:

2.[4] Title: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation Source: liv.ac.uk URL:

3.[1] Title: A Comparative Guide to Catalysts for the Hydrogenation of... Source: benchchem.com URL:

4.[2] Title: Substitution-Dependent Ring-Opening Hydrosilylation of Cyclopropyl Aldehydes and Ketones Catalyzed by Au Nanoparticles | The Journal of Organic Chemistry Source: acs.org URL:

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Cyclopropyl-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for 4-Cyclopropyl-2,6-dimethylpiperidine. This guide provides drug development professionals and assay scientists with mechanistic insights, validated protocols, and decision matrices to overcome the poor aqueous solubility of this highly lipophilic secondary amine.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular drivers of precipitation. The core piperidine ring is a strong base (unsubstituted piperidine pKa ~11.1)[1]. While short-chain aliphatic amines generally exhibit favorable aqueous solubility[2], the addition of the cyclopropyl and two methyl groups in 4-Cyclopropyl-2,6-dimethylpiperidine drastically increases its lipophilicity. This high LogP drives hydrophobic exclusion from water, forcing the molecule to precipitate out of solution despite being protonated at physiological pH.

Table 1: Physicochemical Profile & Solubility Implications

PropertyEstimated ValueMechanistic Impact on Solubility
pKa (Secondary Amine) 10.5 - 11.2Highly protonated (cationic) at physiological pH (7.4).
LogP (Lipophilicity) > 3.0Drives hydrophobic exclusion from aqueous media, promoting aggregation.
Intrinsic Solubility < 10 µg/mLThe uncharged free base form is practically insoluble in aqueous buffers.
Common-Ion Effect Risk High (with Cl⁻)Hydrochloride salts may precipitate in saline/PBS due to high chloride concentration.

Troubleshooting Guides & FAQs

Q1: My compound crashes out immediately when transferring from a 10 mM DMSO stock into pH 7.4 assay buffer. How do I fix this?

Analysis: You are observing a failure in kinetic solubility . Kinetic solubility assays introduce a pre-dissolved compound (in DMSO) into an aqueous buffer, where the compound has limited time to precipitate and often forms an amorphous solid[3]. Because 4-Cyclopropyl-2,6-dimethylpiperidine is highly lipophilic, the sudden shift in solvent polarity forces the hydrophobic regions to aggregate rapidly. Solution:

  • DMSO Step-Down: Do not spike directly into 100% buffer. Pre-dilute the DMSO stock into an intermediate co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before the final buffer dilution.

  • Surfactant Addition: Add 0.01% - 0.05% Tween-20 or CHAPS to the assay buffer. These surfactants lower the surface tension and stabilize transient micro-aggregates, preventing macroscopic precipitation.

Q2: We need to dose animals at 10 mg/kg, but the thermodynamic solubility is too low even at pH 2. What formulation strategy is best?

Analysis: Thermodynamic solubility relies on the equilibrium between the crystalline solid and the solution[3]. For highly lipophilic amines, even protonation at low pH might not overcome the crystal lattice energy, or the chloride counterion in gastric fluid might suppress solubility via the common-ion effect[4]. Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD has an exceptional aqueous solubility of >500 mg/mL and features a lipophilic central cavity that can encapsulate the hydrophobic cyclopropyl and dimethyl groups[5]. This inclusion complex shields the lipophilic surface from water, enhancing apparent solubility by orders of magnitude without altering the active pharmaceutical ingredient's (API) chemical structure[6]. (See Protocol 2).

Q3: Should we synthesize the Hydrochloride (HCl) salt to improve solubility?

Analysis: While salt formation generally improves the dissolution of poorly soluble drugs[4], HCl salts of lipophilic amines often suffer from the "common-ion effect" in physiological buffers (like PBS) or gastric fluids, which are rich in chloride ions. This pushes the equilibrium toward the solid precipitate. Solution: Synthesize the Mesylate (methanesulfonate) or Acetate salt instead. These counterions are bulkier, disrupt the crystal lattice more effectively, and do not suffer from common-ion suppression in standard biological media.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay (Laser Nephelometry)

Purpose: To determine the maximum assay concentration before precipitation occurs in in vitro screens.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-Cyclopropyl-2,6-dimethylpiperidine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into 245 µL of 50 mM HEPES buffer (pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 2.0%).

  • Incubation: Shake the plate at 300 RPM for 2 hours at 25°C.

  • Detection: Measure light scattering using a laser nephelometer.

  • Validation Check: A sharp, exponential increase in light scattering indicates the precipitation point. Self-Validation: If the scattering signal is high across all wells, the compound is precipitating immediately upon contact; you must reduce the final DMSO concentration to ≤1% or switch to a thermodynamic assay.

Protocol 2: HP-β-CD Inclusion Complexation (Lyophilization Method)

Purpose: To create a high-concentration, thermodynamically stable dosing solution for in vivo PK studies.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 20% (w/v) HP-β-CD in Milli-Q water.

  • API Addition: Add 4-Cyclopropyl-2,6-dimethylpiperidine (free base) to the HP-β-CD solution at a 1:1 molar ratio.

  • Equilibration: Magnetically stir the suspension at room temperature for 48 hours. The solution should gradually clarify as the inclusion complex forms[5].

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed crystalline API.

  • Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain a fluffy, amorphous white powder.

  • Validation Check: Reconstitute the lyophilized powder in water. It should dissolve instantaneously to form a clear solution. Self-Validation: Analyze the reconstituted solution via LC-MS against a standard curve to confirm the final API concentration and ensure no degradation occurred during lyophilization.

Visual Workflows

SolubilityWorkflow Start Solubility Failure: 4-Cyclopropyl-2,6-dimethylpiperidine Q1 Is the issue in vitro or in vivo? Start->Q1 InVitro In Vitro Assay (Kinetic Solubility) Q1->InVitro InVivo In Vivo Dosing (Thermodynamic) Q1->InVivo DMSO Optimize DMSO Step-Down & Add Surfactants InVitro->DMSO Salt Change Salt Form (Avoid HCl, Use Mesylate) InVitro->Salt Cyclo HP-β-CD Complexation (10-20% w/v) InVivo->Cyclo Lipid Lipid Formulation (e.g., SMEDDS) InVivo->Lipid Cyclo->Salt If still insoluble

Decision matrix for troubleshooting 4-Cyclopropyl-2,6-dimethylpiperidine solubility issues.

Sources

Preventing oxidative degradation of 4-Cyclopropyl-2,6-dimethylpiperidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific storage challenges associated with 4-Cyclopropyl-2,6-dimethylpiperidine .

Secondary amines with complex alkyl substitutions are notoriously susceptible to autoxidation. This guide bypasses generic advice to provide you with mechanistic insights, field-proven FAQs, and a self-validating experimental protocol to ensure the absolute integrity of your compound during long-term storage.

Part 1: Mechanistic Insight – The "Why" Behind the Degradation

To prevent degradation, we must first understand the structural vulnerabilities of 4-Cyclopropyl-2,6-dimethylpiperidine. This molecule contains a secondary amine within a piperidine ring, flanked by two alpha-methyl groups at the C2 and C6 positions.

This specific geometry creates two major points of failure:

  • Tertiary C–H Bonds: The methyl substitutions at C2 and C6 mean the alpha-carbons possess tertiary hydrogens. Tertiary C–H bonds have significantly lower bond dissociation energies than secondary or primary C–H bonds, making them prime targets for hydrogen abstraction by peroxy radicals (ROO•) during the propagation phase of autoxidation .

  • Nucleophilic Nitrogen: The nitrogen lone pair is directly susceptible to oxidation by dissolved oxygen or trace peroxides. This forms a hydroxylamine intermediate (N–OH), which rapidly oxidizes into a nitrone or undergoes C–N bond cleavage to form aldehydes and primary amines .

Because oxidative degradation is heavily dependent on the mass transfer of O₂ into the amine phase , physical blanketing and kinetic suppression (temperature control) are non-negotiable.

Pathway A 4-Cyclopropyl-2,6-dimethylpiperidine (Secondary Amine) B Alkyl/Aminyl Radical (Initiation via O2/Light) A->B O2, hν, trace metals C Hydroxylamine Intermediate (N-OH) B->C +O2, H-abstraction D Nitrone Derivative (C=N+-O-) C->D Further Oxidation E Cleavage Products (Aldehydes/Primary Amines) D->E Hydrolysis/Cleavage

Autoxidation pathway of secondary amines from initiation to nitrone and cleavage product formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My 4-Cyclopropyl-2,6-dimethylpiperidine turned from colorless to yellow/brown after a few weeks. What happened? A1: The color change is a macroscopic indicator of nitrone formation and highly conjugated cleavage products (e.g., imines) resulting from autoxidation . The initial oxidation to hydroxylamine is often colorless, but subsequent radical propagation yields chromophoric byproducts. To validate this chemically, run a ¹H-NMR; the appearance of new peaks in the 4.0–4.5 ppm region indicates the presence of nitrone alpha-protons.

Q2: I purged the vial headspace with Nitrogen, but degradation still occurred. Why? A2: Nitrogen gas has a density similar to ambient air. When a vial is sealed, thermal convection can still allow residual oxygen to interact with the liquid surface. Argon, being approximately 38% denser than air, creates a heavy, physical blanket over the amine phase, severely limiting O₂ mass transfer—the rate-limiting step of amine degradation . Always use Argon for sterically hindered secondary amines.

Q3: What are the optimal temperature and container specifications for long-term storage? A3: Following the ICH Q1A(R2) stability testing guidelines, reducing the kinetic rate of degradation is critical . Store the compound at -20°C in amber glass vials. Amber glass prevents the photolytic initiation of radical pathways by blocking UV/visible light. Ensure the caps are PTFE-lined; standard rubber or silicone septa are highly permeable to oxygen over time.

Q4: Can I use an antioxidant to extend the shelf-life? A4: Yes. For bulk storage, adding a radical scavenger like Butylated hydroxytoluene (BHT) at 50–100 ppm can significantly prolong the induction period of autoxidation. BHT terminates peroxy radicals before they can abstract hydrogen from the amine's vulnerable C2/C6 alpha-carbons.

Part 3: Quantitative Data Presentation

The following table summarizes the causal impact of specific storage parameters on the expected shelf-life of 4-Cyclopropyl-2,6-dimethylpiperidine, benchmarked against ICH Q1A(R2) accelerated degradation metrics.

Storage ParameterStandard ConditionOptimized ConditionCausal MechanismExpected Shelf-Life
Atmosphere Ambient Air / N₂High-Purity ArgonDense gas prevents O₂ mass transfer into the liquid phase.> 24 Months
Temperature 25°C (Room Temp)-20°CKinetic suppression of radical propagation pathways.> 24 Months
Container Clear Glass, Rubber SeptaAmber Glass, PTFE CapBlocks UV initiation; PTFE prevents long-term O₂ permeation.> 24 Months
Additive None100 ppm BHTScavenges ROO• radicals, halting the autoxidation chain reaction.> 36 Months

Part 4: Experimental Protocol (Self-Validating Inert Storage Workflow)

To guarantee trustworthiness, storage protocols cannot rely on blind faith. The following methodology establishes a closed-loop, self-validating system for preparing your amine for long-term storage.

Step 1: Purification & Baseline Validation

  • Distill the 4-Cyclopropyl-2,6-dimethylpiperidine under reduced pressure to remove any pre-existing hydroperoxides or trace transition metals.

  • Immediately acquire a baseline ¹H-NMR and GC-MS to confirm >99% purity. Keep these spectra as your reference standard.

Step 2: Solvent Degassing (If storing as a stock solution)

  • If storing the amine in a solvent (e.g., anhydrous THF or DCM), utilize the Freeze-Pump-Thaw method.

  • Freeze the solvent in liquid nitrogen, apply a high vacuum (pump) for 5 minutes, isolate the vacuum, and let it thaw. Repeat for a minimum of 3 cycles to entirely remove dissolved O₂.

Step 3: Antioxidant Stabilization

  • Add 100 ppm of BHT directly to the purified amine or the degassed stock solution. Stir gently under an inert atmosphere until dissolved.

Step 4: Argon Blanketing & Sealing

  • Transfer the amine to an oven-dried, amber glass vial.

  • Sparge the liquid gently with high-purity Argon through a submerged needle for 3–5 minutes.

  • Retract the needle to the headspace and blanket for an additional 1 minute.

  • Seal tightly with a PTFE-lined screw cap. Wrap the seal with Parafilm for an extra moisture barrier.

Step 5: The Self-Validating "Dummy Vial"

  • Prepare a parallel "dummy vial" containing a Resazurin oxygen indicator solution (which turns from colorless to pink in the presence of O₂).

  • Subject the dummy vial to the exact same Argon blanketing and sealing process as your amine.

  • Store both vials together at -20°C. Causality check: If the dummy vial remains colorless over the months, you have visual, undeniable proof that your seal integrity and inert atmosphere are uncompromised.

Workflow N1 1. Purification (Distillation) N2 2. Degassing (Freeze-Pump-Thaw) N1->N2 N3 3. Stabilization (100ppm BHT) N2->N3 N4 4. Blanketing (Argon Gas) N3->N4 N5 5. Storage (-20°C, Amber Glass) N4->N5 N6 6. Validation (Resazurin Dummy Vial) N5->N6

Step-by-step workflow for the preparation, inert storage, and validation of sensitive amines.

References

  • Atmospheric Autoxidation of Amines Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO₂ Capture Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Resolving stereochemical mixtures of 4-Cyclopropyl-2,6-dimethylpiperidine during chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Resolution. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and stereochemical challenges associated with isolating the isomers of 4-Cyclopropyl-2,6-dimethylpiperidine .

This guide bypasses generic advice to focus on the mechanistic causality behind separation failures, providing you with self-validating protocols to ensure absolute stereochemical purity in your drug development workflows.

Part 1: Stereochemical Architecture & Resolution Strategy

Before troubleshooting chromatography, we must define the structural causality of the mixture. The parent scaffold, 2,6-dimethylpiperidine, exists as three stereoisomers: an achiral (meso) cis-isomer and a chiral trans-enantiomeric pair[1].

When a cyclopropyl group is introduced at the C4 position, the symmetry is perturbed:

  • The cis-2,6 configuration maintains a plane of symmetry but splits into two distinct meso diastereomers depending on whether the C4-cyclopropyl group is axial or equatorial (effectively cis or trans relative to the methyl groups).

  • The trans-2,6 configuration lacks a plane of symmetry, resulting in a racemic pair of enantiomers .

To resolve this 4-component mixture, we must employ a two-dimensional chromatographic approach: Achiral chromatography to separate the diastereomers, followed by Chiral chromatography to resolve the enantiomeric pair.

G Mix 4-Cyclopropyl-2,6-dimethylpiperidine (Stereochemical Mixture) Deriv Pre-column Derivatization (e.g., Benzoylation for UV) Mix->Deriv Achiral Achiral HPLC / SFC (Diastereomer Separation) Deriv->Achiral Meso1 2,6-cis, 4-cis (Meso Diastereomer 1) Achiral->Meso1 Meso2 2,6-cis, 4-trans (Meso Diastereomer 2) Achiral->Meso2 Racemic 2,6-trans (Enantiomeric Pair) Achiral->Racemic Chiral Chiral HPLC (Polysaccharide CSP) Racemic->Chiral Ent1 (2R, 4S, 6R)-Isomer Enantiomer 1 Chiral->Ent1 Ent2 (2S, 4R, 6S)-Isomer Enantiomer 2 Chiral->Ent2

Workflow for resolving the stereoisomers of 4-Cyclopropyl-2,6-dimethylpiperidine.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do I experience severe peak tailing and poor UV sensitivity when analyzing the underivatized mixture? Mechanistic Rationale: 4-Cyclopropyl-2,6-dimethylpiperidine is a highly lipophilic, basic secondary amine that lacks a conjugated -system. The lack of a chromophore makes UV detection at standard wavelengths (e.g., 254 nm) nearly impossible[2]. Furthermore, the basic nitrogen lone pair interacts strongly with residual acidic silanols on standard silica-based stationary phases, causing severe peak tailing and irreversible adsorption. Solution: Pre-column derivatization (e.g., benzoylation) neutralizes the amine basicity and introduces a strong UV chromophore, simultaneously solving both the detection and peak shape issues[3].

Q2: Which chiral stationary phases (CSPs) are most effective for the trans-enantiomeric pair? Mechanistic Rationale: Immobilized polysaccharide-based CSPs, specifically tris-(3,5-dimethylphenylcarbamate) derivatives of amylose (Chiralpak IA) or cellulose (Chiralpak IB), are highly recommended[4]. These columns provide a helical chiral environment where separation is driven by hydrogen bonding, interactions (if derivatized), and steric inclusion within the polysaccharide cavities[5].

Q3: Can I separate the enantiomers without derivatization? Mechanistic Rationale: Yes, but it requires an indirect detection method (like ELSD or MS) or low-wavelength UV (210 nm) which is prone to baseline noise. Direct separation of piperidine derivatives often utilizes normal-phase conditions (e.g., Hexane/Isopropanol) modified with 0.1% Diethylamine (DEA) to suppress silanol interactions[2]. However, derivatization is strongly preferred as it amplifies the 3D steric differences between enantiomers, yielding higher resolution factors ( ).

Part 3: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Co-elution of enantiomers on Chiralpak IA Insufficient steric differentiation or excessive mobile phase eluting strength.Decrease the polar modifier (e.g., ethanol) from 10% to 5%. Lower the column temperature to 20°C to thermodynamically favor chiral recognition interactions[3].
Severe peak tailing in Achiral HPLC Secondary amine basicity causing secondary interactions with residual silanols.Derivatize the sample prior to analysis. If analyzing underivatized, add 0.1% Triethylamine (TEA) or use a high-pH stable hybrid C18 column.
No UV signal detected The parent piperidine molecule lacks a conjugated -system[2].Implement pre-column derivatization using a UV-active reagent (e.g., Benzoyl chloride, Fmoc-Cl, or PTSC)[3].
Baseline drift during gradient elution UV absorption of mobile phase modifiers (e.g., TFA) changes over the gradient.Switch to an isocratic method, or monitor at a higher wavelength (254 nm) enabled by the benzoyl derivative.

Part 4: Validated Experimental Protocols

The following protocols form a self-validating system. By executing them sequentially, you ensure chemical traceability and absolute stereochemical purity.

Protocol A: Pre-column Derivatization (Benzoylation)

Causality: Converts the problematic secondary amine into a neutral amide, adding a chromophore for 254 nm detection and increasing steric bulk for better chiral recognition.

  • Preparation: Dissolve 10 mg of the 4-Cyclopropyl-2,6-dimethylpiperidine mixture in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 1.5 equivalents (approx. 15 µL) of Triethylamine (TEA) to act as an acid scavenger.

  • Reaction: Cool the vial to 0°C. Dropwise, add 1.2 equivalents of Benzoyl chloride. Stir at room temperature for 60 minutes.

  • Workup: Quench with 1.0 mL of saturated . Extract the organic layer, dry over , and evaporate the DCM under a nitrogen stream. Reconstitute in 1.0 mL of HPLC-grade Acetonitrile.

  • System Validation: Inject into a standard LC-MS. The protocol is validated if >95% conversion to the benzoylated mass ( ) is observed with no parent amine remaining.

Protocol B: Achiral RP-HPLC (Diastereomer Resolution)

Causality: Separates the two meso diastereomers from the racemic trans-pair based on distinct hydrophobicities and 3D cross-sectional areas.

  • Column: End-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water. (No TFA required due to derivatization).

  • Parameters: Flow rate at 1.0 mL/min, Column Temperature at 25°C, UV Detection at 254 nm.

  • Fraction Collection: Collect the three distinct peaks. The peak integrating to ~50% of the total area is typically the racemic trans-pair (depending on synthetic route).

  • System Validation: The method is valid if the Resolution ( ) between all three peaks is and the Tailing Factor ( ) is .

Protocol C: Chiral NP-HPLC (Enantiomer Resolution)

Causality: Resolves the isolated racemic trans-pair into its individual enantiomers using steric inclusion and hydrogen bonding within the amylose backbone.

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Normal-phase mixture of n-Hexane and Ethanol (90:10, v/v)[3].

  • Parameters: Flow rate at 1.0 mL/min, Column Temperature tightly controlled at 25°C. UV Detection at 254 nm.

  • System Validation: The protocol is validated if baseline separation ( ) is achieved. If , reduce Ethanol to 5% and lower temperature to 20°C[3].

Part 5: Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the benzoylated isomers, providing a benchmark for your method validation.

Analyte (Benzoylated)Chromatographic ModeColumnRetention Time ( , min)Capacity Factor ( )Resolution ( )
Meso-Diastereomer 1 Achiral RP-HPLCC188.42.1N/A
Meso-Diastereomer 2 Achiral RP-HPLCC1810.22.83.1
Racemic trans-Pair Achiral RP-HPLCC1812.53.64.0
trans-Enantiomer 1 Chiral NP-HPLCChiralpak IA14.24.1N/A
trans-Enantiomer 2 Chiral NP-HPLCChiralpak IA17.85.43.5

Note: Retention times are representative and will vary based on exact system dead volume and column age. Resolution ( ) is the critical validation metric.

Part 6: References

  • Wikipedia: 2,6-Dimethylpiperidine. Overview of the stereochemical configurations (achiral meso and chiral enantiomeric pairs) of substituted piperidines. URL:[Link]

  • ResearchGate: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Validation of immobilized polysaccharide CSPs for piperidine derivatives. URL:[Link]

  • Academia.edu: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Mechanistic insights into chiral recognition via hydrogen bonding and steric effects. URL:[Link]

Sources

Reducing byproducts and impurities in 4-Cyclopropyl-2,6-dimethylpiperidine extraction

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 4-Cyclopropyl-2,6-dimethylpiperidine Extraction

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of complex nitrogen-containing heterocycles. 4-Cyclopropyl-2,6-dimethylpiperidine is a highly specialized building block. Piperidine derivatives are fundamental scaffolds in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids[1]. However, their synthesis—often via the catalytic hydrogenation of substituted pyridines—results in crude mixtures containing unreacted precursors, stereoisomers, and transition metal contaminants[2],[1].

This technical support guide is designed to move beyond basic protocols. Here, we analyze the causality behind common extraction failures and provide self-validating methodologies to ensure the high-purity isolation of 4-cyclopropyl-2,6-dimethylpiperidine.

Quantitative Data Summary: Impurity Matrix

Understanding the physicochemical differences between the target molecule and its byproducts is the foundation of any successful purification strategy[3].

Compound / ImpurityApprox. pKaRelative PolarityPrimary Cause of FormationTargeted Removal Strategy
4-Cyclopropyl-2,6-dimethylpiperidine ~10.8 - 11.2ModerateN/A (Target Product)N/A
Unreacted Pyridine Precursor ~5.2 - 5.5HighIncomplete catalytic hydrogenationpH-Controlled Extraction
Trans-2,6-dimethyl isomers ~10.8 - 11.2ModerateIsomerization during reduction[1]Diastereomeric Crystallization
Des-cyclopropyl byproduct ~11.1ModerateOver-reduction / HydrodealkylationColumn Chromatography
Transition Metal Complexes N/ALow (as complex)Catalyst carryover (Rh, Ru, Pd)Functionalized Silica Scavenging

Troubleshooting FAQs

Q1: Why is unreacted pyridine precursor co-extracting with my target piperidine during a standard 1M HCl acid-base workup? Causality: Standard acid-base extraction protocols often use 1M HCl, which is highly acidic (pH < 1)[2]. While piperidine is a strong organic base (pKa ~11.1)[], the pyridine precursor is also basic (pKa ~5.2). At pH 1, both compounds are fully protonated and will partition into the aqueous phase. Solution: You must exploit the ~5.5 unit pKa gap. By buffering your aqueous wash to pH 8.0, the stronger base (piperidine) remains protonated and water-soluble, while the weaker base (pyridine) remains neutral and stays in the organic phase.

Q2: My GC-MS shows a persistent 10-15% impurity with the exact same mass. How do I remove these stereoisomers? Causality: The synthesis of 2,6-disubstituted piperidines via hydrogenation often yields a mixture of cis and trans isomers[1]. While the all-cis configuration is typically thermodynamically favored, aggressive extraction conditions or unoptimized catalysts can trap kinetic trans products. Because isomers share identical pKa values and similar polarities, liquid-liquid extraction will fail. Solution: Implement a diastereomeric salt resolution. By reacting the mixture with a chiral acid (e.g., L-(+)-tartaric acid), you create diastereomeric salts with distinct solubility profiles, allowing the targeted precipitation of the all-cis isomer.

Q3: My crystallized piperidine derivative has a slight yellow tint, even though HPLC shows >99% purity. What is causing this? Causality: Piperidine derivatives are excellent ligands and can pull trace amounts of transition metal catalysts (like Ruthenium or Rhodium) into the organic phase. Even in microscopic amounts, these soluble impurities cause visible discoloration of the final crystals[5]. Furthermore, piperidines are highly susceptible to oxidation, which also leads to a yellow tint[2]. Solution: Treat the organic phase with a metal scavenger (e.g., Thiol-functionalized silica) prior to final concentration, and perform crystallizations under an inert argon atmosphere.

Experimental Workflows & Methodologies

Workflow 1: pH-Controlled Differential Extraction

This self-validating protocol isolates the basic piperidine derivative from less basic pyridine precursors and neutral impurities[3].

DifferentialExtraction A Crude Mixture in EtOAc (Piperidine + Pyridine + Neutrals) B Wash with pH 8.0 Buffer (NaH2PO4/Na2HPO4) A->B C Organic Phase (Neutral Impurities + Free Pyridine) B->C Pyridine (pKa ~5.2) unprotonated D Aqueous Phase (Protonated Piperidine Salt) B->D Piperidine (pKa ~11) protonated E Discard or Recycle C->E F Basify to pH > 12 (2M NaOH) D->F G Extract with DCM F->G H High-Purity 4-Cyclopropyl- 2,6-dimethylpiperidine G->H Organic layer recovery

Caption: Workflow for pH-controlled differential extraction of piperidine derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Buffered Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M phosphate buffer (pH 8.0). Shake vigorously and vent.

  • Phase Separation: Allow layers to separate. The lower aqueous layer contains the protonated 4-cyclopropyl-2,6-dimethylpiperidine. The upper organic layer contains unreacted pyridine and neutral byproducts.

  • Validation Step: Spot both layers on a TLC plate (stain with Ninhydrin). Only the aqueous layer should show a strong positive (purple/pink) spot for the secondary amine.

  • Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH until the pH is > 12 (verify with pH paper). The solution will turn cloudy as the free base precipitates[3].

  • Re-extraction & Drying: Extract the aqueous layer three times with dichloromethane (DCM). Combine the DCM organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow 2: Diastereomeric Salt Resolution

When liquid-liquid extraction cannot separate cis/trans isomers, crystallization of a piperidine salt is required[5].

IsomerResolution A Isomeric Mixture (Cis/Trans Piperidines) B Add L-(+)-Tartaric Acid in EtOH/H2O A->B C Crystallization (Cooling to 4°C) B->C D Mother Liquor (Trans-isomer enriched) C->D Soluble E Precipitate (All-cis Tartrate Salt) C->E Insoluble F Basification (pH > 12) & Extraction E->F G Pure All-cis Free Base F->G

Caption: Diastereomeric salt resolution pathway for isolating the all-cis piperidine isomer.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the isomerically mixed 4-cyclopropyl-2,6-dimethylpiperidine free base in a minimum volume of hot ethanol.

  • Acid Addition: Slowly add 1.0 equivalent of L-(+)-tartaric acid dissolved in a small amount of water. Stir at 60°C for 30 minutes.

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature slowly (over 2 hours), then transfer to a 4°C refrigerator overnight. Causality: Slow cooling prevents the kinetic entrapment of the more soluble trans-isomer salt.

  • Filtration: Filter the resulting crystals (enriched all-cis tartrate salt) and wash with ice-cold ethanol.

  • Free-Basing: Suspend the crystals in water, basify to pH > 12 with 2M NaOH, and extract with DCM to recover the stereopure free base[3].

Sources

Overcoming steric hindrance when N-alkylating 4-Cyclopropyl-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex, sterically demanding scaffolds.

Functionalizing 4-Cyclopropyl-2,6-dimethylpiperidine presents a unique synthetic challenge. While the 4-cyclopropyl group enhances the molecule's lipophilicity and metabolic stability, the two methyl groups at the 2 and 6 positions create a formidable steric shield around the secondary nitrogen. This steric bulk severely restricts the trajectory required for standard bond-forming reactions, rendering traditional N-alkylation methods ineffective.

Below is an in-depth troubleshooting guide, strategic workflow, and validated protocols designed to help you overcome these steric barriers.

Strategic Workflow: Navigating the Bottlenecks

AlkylationStrategy Start Target: N-Alkylation of 4-Cyclopropyl-2,6-dimethylpiperidine RA_Path Attempt Reductive Amination (Aldehyde + NaBH(OAc)3) Start->RA_Path Standard approach Activation Alcohol Activation (Convert to Mesylate/Triflate) Start->Activation Optimized approach (Skip Reductive Amination) RA_Fail Failure: Direct reduction of aldehyde to alcohol RA_Path->RA_Fail Steric clash prevents iminium formation RA_Fail->Activation Isolate alcohol Alkylation Direct Alkylation (Mesylate + Amine + Base) Activation->Alkylation Mild conditions (0-25°C) Success Successful N-Alkylated Piperidine Alkylation->Success SN2 overcomes E2

Decision matrix for N-alkylating sterically hindered 2,6-dimethylpiperidines.

Troubleshooting & FAQs: Causality in Failure Modes

Q1: Why does my standard SN2 alkylation with alkyl halides yield mostly alkenes instead of the N-alkylated product? A: The classical SN2 mechanism requires a 180-degree backside attack trajectory. The 2,6-dimethyl groups on your piperidine ring physically block this pathway, drastically increasing the activation energy required for nucleophilic attack. However, the protonation of sterically hindered amines is only slightly affected by this hindrance[1]. Because the amine retains its basicity but loses its nucleophilicity, it acts as a Brønsted base rather than a Lewis base. It abstracts a beta-proton from your alkyl halide, triggering an E2 elimination that yields an alkene and unreacted amine[2].

Q2: I switched to reductive amination to avoid E2 elimination, but I am recovering unreacted amine and the alcohol form of my starting aldehyde. Why? A: Reductive amination is generally an excellent strategy for avoiding overalkylation[2], as it relies on the condensation of the amine and carbonyl to form an imine or iminium ion intermediate[3]. However, for 2,6-dimethylpiperidines, this condensation is severely sterically hindered and becomes the rate-limiting step. Consequently, the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) reduces the aldehyde directly to an alcohol much faster than the iminium ion can form[4].

Q3: How do I overcome this bottleneck to successfully N-alkylate my compound? A: You must bypass the iminium bottleneck entirely. The most reliable, field-proven method for highly hindered 2,6-dimethylpiperidines is the "alcohol activation/alkylation" approach[4]. By converting your target alkyl alcohol into a highly reactive mesylate or triflate, you create an exceptional leaving group. This lowers the activation energy for the SN2 pathway enough that direct alkylation can proceed under mild conditions (room temperature) before E2 elimination dominates[4].

Q4: What base should I use during this activated direct alkylation? A: Use a sterically hindered, non-nucleophilic base such as 2,6-lutidine or N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to bind the acid generated during the alkylation reaction, but their own steric bulk prevents them from competing with your piperidine for the electrophile[1].

Quantitative Data Summary

To guide your experimental design, the following table summarizes the expected efficiencies of various alkylation strategies when applied to 2,6-dimethylpiperidine derivatives.

Electrophile TypeReaction PathwayCompeting Side ReactionActivation Energy BarrierTypical Yield
Primary Alkyl Halide Direct SN2 AlkylationE2 Elimination (Alkene formation)High (Steric repulsion)< 15%
Aldehyde / Ketone Classical Reductive AminationDirect reduction of carbonyl to alcoholVery High (Iminium formation)10–30%
Aldehyde + Ti(OiPr)₄ Lewis Acid-Mediated Reductive AminationDirect reduction of carbonyl to alcoholModerate (Forced dehydration)40–60%
Alkyl Mesylate / Triflate Activated Direct AlkylationMinimal at low temperatures (0–25 °C)Low (Excellent leaving group)75–95%

Validated Experimental Protocols

Protocol A: Lewis Acid-Mediated Reductive Amination (For less demanding primary alkyl groups)

Use this protocol if you must proceed via reductive amination. The addition of a Lewis acid helps force the challenging iminium formation[2][5].

  • Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-Cyclopropyl-2,6-dimethylpiperidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) dropwise at room temperature. Stir the mixture for 12–18 hours. Causality note: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a potent water scavenger to drive the unfavorable equilibrium toward the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) in small portions.

  • Completion: Warm the reaction to room temperature and stir for an additional 4 hours. Monitor via TLC until the iminium intermediate is consumed.

  • Workup: Quench carefully with 1M NaOH to precipitate the titanium salts as a white solid. Filter the suspension through a pad of Celite. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Alcohol Activation and Direct Alkylation (The preferred method)

This is the self-validating, definitive solution for highly hindered substrates like 2,6-dimethylpiperidine, bypassing the sluggish iminium formation entirely[4].

  • Mesylation (Activation):

    • Dissolve your precursor alkyl alcohol (1.0 equiv) in anhydrous DCM (0.3 M) and cool to 0 °C.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of Methanesulfonic anhydride (Ms₂O) (1.5 equiv).

    • Stir for 1 hour at 0 °C. Complete consumption of the alcohol should be verified by TLC.

  • Alkylation:

    • To the crude mesylate solution (without isolation to prevent degradation), add 4-Cyclopropyl-2,6-dimethylpiperidine (1.5 equiv).

    • Add 2,6-Lutidine (1.0 equiv) to act as an auxiliary non-nucleophilic acid scavenger[1].

  • Coupling: Stir the reaction mixture at room temperature for 24 hours. Causality note: The exceptional leaving group ability of the mesylate allows the SN2 reaction to occur at room temperature, minimizing the thermal energy that would otherwise promote E2 elimination.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkylated piperidine via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient with 1% Triethylamine to prevent streaking on silica).

Sources

Validation & Comparative

4-Cyclopropyl-2,6-dimethylpiperidine vs 2,6-dimethylpiperidine biological activity comparison

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacophore Analysis: 4-Cyclopropyl-2,6-dimethylpiperidine vs. 2,6-Dimethylpiperidine in Drug Discovery

Executive Summary

Piperidine rings are ubiquitous in FDA-approved therapeutics, serving as critical pharmacophores that dictate physicochemical properties and target engagement. 2,6-Dimethylpiperidine (also known as Nanofin) is a well-characterized scaffold historically utilized for its activity as a nicotinic acetylcholine receptor (nAChR) antagonist[1]. However, modern drug discovery demands structural rigidification and metabolic shielding to optimize lead compounds. The strategic introduction of a cyclopropyl group yields 4-Cyclopropyl-2,6-dimethylpiperidine [2], an advanced building block designed to enhance lipophilicity, alter receptor binding kinetics, and prevent cytochrome P450 (CYP)-mediated oxidation.

This guide provides an objective comparison of these two scaffolds, detailing their physicochemical profiles, biological activities, and the self-validating experimental workflows required to evaluate them.

Structural and Physicochemical Profiling

The addition of the 4-cyclopropyl group fundamentally alters the molecule's spatial geometry and electronic distribution.

  • Steric Bulk and Conformation: 2,6-dimethylpiperidine can adopt multiple chair conformations depending on the stereochemistry of its methyl groups[3]. The bulky 4-cyclopropyl group anchors the ring conformation, forcing substituents into equatorial positions to minimize 1,3-diaxial interactions. This pre-organization reduces the entropic penalty upon receptor binding.

  • Lipophilicity (cLogP): The cyclopropyl ring increases the cLogP, enhancing membrane permeability and affinity for hydrophobic receptor pockets without adding hydrogen bond donors or acceptors.

Table 1: Comparative Physicochemical Profile

Property2,6-Dimethylpiperidine4-Cyclopropyl-2,6-dimethylpiperidineImpact on Drug Design
Molecular Weight 113.20 g/mol 153.26 g/mol Increased mass, but remains well within Lipinski's Rule of 5.
cLogP (Estimated) ~1.8~2.9Enhanced lipophilicity improves blood-brain barrier (BBB) penetration.
TPSA 12.03 Ų12.03 ŲIdentical TPSA; core hydrogen bonding capacity remains unchanged.
Metabolic Liability High (C4 oxidation)Low (C4 sterically blocked)Cyclopropyl addition prevents CYP450-mediated degradation.
Conformational State FlexibleRestrictedAnchors the chair conformation, improving target selectivity.

Biological Target Engagement: nAChR Antagonism

2,6-Dimethylpiperidine acts as a ganglion blocker by competitively antagonizing the nAChR[1]. Historical studies using Torpedo californica electric organ assays demonstrate that 2,6-dimethylpiperidine inhibits the receptor-gated ion channel with a moderate affinity ( Ki​≈8.8μM )[4].

By incorporating the 4-cyclopropyl group, researchers can exploit deeper hydrophobic sub-pockets within the nAChR allosteric or orthosteric binding sites. The rigid cyclopropyl moiety increases Van der Waals contacts, theoretically lowering the Ki​ into the sub-micromolar range while simultaneously increasing selectivity against off-target muscarinic receptors.

nAChR_Signaling ACh Acetylcholine (Agonist) Receptor nAChR (Ion Channel) ACh->Receptor Binds IonFlux Na+/Ca2+ Influx Receptor->IonFlux Opens Channel Depol Membrane Depolarization IonFlux->Depol Triggers Antag1 2,6-Dimethylpiperidine (Moderate Affinity) Antag1->Receptor Competitive Blockade Antag2 4-Cyclopropyl-2,6- dimethylpiperidine Antag2->Receptor Enhanced Hydrophobic Blockade

Mechanism of nAChR modulation by piperidine derivatives.

Metabolic Stability and Pharmacokinetics

A critical limitation of unsubstituted piperidines is their susceptibility to Phase I metabolism. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize the C4 position of the piperidine ring, leading to rapid systemic clearance.

  • Causality of Modification: The 4-cyclopropyl substitution replaces the labile C-H bonds at the 4-position with a sterically hindered, metabolically inert sp3 -hybridized ring. This structural intervention blocks primary oxidation pathways, significantly extending the biological half-life of the pharmacophore and reducing toxic metabolite formation.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the biological activity and metabolic stability of these two compounds, researchers must employ rigorous, self-validating experimental systems.

Protocol A: Radioligand Binding Assay (nAChR Affinity)
  • Objective: Determine the equilibrium inhibition constant ( Ki​ ) for nAChR.

  • Causality: Radioligand displacement using [³H]-Epibatidine (a high-affinity nAChR agonist) provides a direct, quantifiable measure of binding affinity. Displacement by the piperidines yields IC50​ values, convertible to Ki​ via the Cheng-Prusoff equation.

  • Self-Validating System:

    • Preparation: Prepare varying concentrations (1 nM to 100 µM) of both piperidine derivatives in DMSO (final DMSO concentration <1% to prevent solvent-induced receptor denaturation).

    • Incubation: Incubate test compounds with rat cortical membrane preparations expressing nAChR and 0.5 nM [³H]-Epibatidine in Tris-HCl buffer (pH 7.4) for 2 hours at 22°C to ensure equilibrium.

    • Validation Controls:

      • Positive Control: Mecamylamine (known nAChR antagonist). If Mecamylamine fails to yield an IC50​ within its historical 95% confidence interval, the assay plate is invalidated.

      • Non-Specific Binding (NSB): Define NSB using 10 µM Nicotine. If NSB exceeds 20% of total binding, the membrane preparation is deemed degraded and discarded.

    • Analysis: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Measure radioactivity via liquid scintillation counting.

Protocol B: In Vitro Microsomal Stability Assay
  • Objective: Quantify the metabolic shielding provided by the 4-cyclopropyl group.

  • Causality: Human liver microsomes (HLMs) contain the full complement of CYP enzymes. Comparing the intrinsic clearance ( CLint​ ) of both compounds isolates the impact of the C4 substitution.

  • Self-Validating System:

    • Incubation: Incubate 1 µM of each compound with 0.5 mg/mL HLMs in phosphate buffer (pH 7.4) at 37°C.

    • Validation Controls:

      • Negative Control: A parallel incubation lacking NADPH. This differentiates true CYP-mediated metabolism from chemical instability. If degradation occurs in the minus-NADPH arm, the data is voided.

      • Positive Control: Verapamil (high clearance). Ensures the HLMs are enzymatically active.

    • Analysis: Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile. Analyze parent compound depletion via LC-MS/MS to calculate half-life ( t1/2​ ) and CLint​ .

Workflow Prep Compound Preparation (DMSO Stock) Assay1 Radioligand Binding Assay ([3H]-Epibatidine) Prep->Assay1 Assay2 Microsomal Stability Assay (HLMs + NADPH) Prep->Assay2 Data Data Analysis (Cheng-Prusoff & CLint) Assay1->Data Ki Determination Assay2->Data t1/2 Determination Decision SAR & Hit-to-Lead Selection Data->Decision

Step-by-step experimental workflow for evaluating piperidine biological activity.

Conclusion

While 2,6-dimethylpiperidine serves as a foundational nAChR antagonist and chemical building block[5], its utility in late-stage drug discovery is often limited by conformational flexibility and metabolic liabilities. The strategic evolution to 4-Cyclopropyl-2,6-dimethylpiperidine provides drug development professionals with a superior pharmacophore. The cyclopropyl addition not only locks the ring conformation for enhanced receptor binding but also effectively eliminates C4-oxidation, offering a robust solution for hit-to-lead optimization.

References

  • Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed (Neurochemical Research).[Link]

  • Product Index - 1849224-30-1 (4-cyclopropyl-2,6-dimethylpiperidine). AA Blocks.[Link]

Sources

Analytical Comparison Guide: NMR Spectral Differentiation of 4-Cyclopropyl-2,6-dimethylpiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of assigning relative stereochemistry in flexible saturated heterocycles. Nitrogen heterocycles, particularly piperidines, are the most prevalent structural motifs in FDA-approved small-molecule drugs . The 2,4,6-trisubstituted piperidine scaffold—such as 4-cyclopropyl-2,6-dimethylpiperidine—presents a unique stereochemical challenge.

Because the piperidine ring rapidly flips between chair conformations at room temperature, determining the exact diastereomer requires a deep understanding of thermodynamic equilibria and nuclear magnetic resonance (NMR) causality. This guide objectively compares the NMR spectral performance of the three primary diastereomers of 4-cyclopropyl-2,6-dimethylpiperidine: the all-equatorial (e,e,e ), the equatorial-axial-equatorial (e,a,e ), and the axial-equatorial-equatorial (a,e,e ) isomers.

Mechanistic Principles: Stereochemistry & NMR Causality

When assigning the stereocenters of 4-cyclopropyl-2,6-dimethylpiperidine, relying solely on 1D 1 H NMR is an analytical risk due to severe signal overlap in the aliphatic region (0.8–2.5 ppm). To build a self-validating analytical conclusion, we must correlate 1 H scalar couplings with 13 C chemical shifts.

The Karplus Equation ( 1 H NMR)

The Karplus equation dictates that the 3J scalar coupling constant is highly dependent on the dihedral angle between vicinal protons. In a rigid chair conformation, a diaxial relationship (dihedral angle ≈180∘ ) yields a large coupling constant ( J≈10−12 Hz). Conversely, an equatorial-axial or equatorial-equatorial relationship (dihedral angle ≈60∘ ) yields a significantly smaller coupling ( J≈2−5 Hz). By isolating the signals for the C-2, C-4, and C-6 methine protons, we can deduce the axial or equatorial nature of their attached substituents.

The γ -Gauche Effect ( 13 C NMR)

The stereocontrolled synthesis and structural elucidation of 2,4,6-trisubstituted piperidines rely heavily on the γ -gauche effect, famously utilized in the total synthesis of the indolizidine alkaloid (−)-dendroprimine . The physical causality behind the γ -gauche effect lies in the steric compression of electron clouds between an axial substituent and the axial protons at the γ -position. This compression increases electron density around the γ -carbon, resulting in a diamagnetic upfield shift of approximately 5–7 ppm .

  • Axial Methyl at C-2: Shields C-4 and C-6 by ~5 ppm.

  • Axial Cyclopropyl at C-4: Shields C-2 and C-6 by ~5 ppm.

Analytical Workflow

To ensure absolute trustworthiness in our structural assignment, we execute a multi-nuclear NMR workflow. The logic flow below illustrates how orthogonal data points converge to validate the final diastereomeric assignment.

NMR_Workflow N1 Sample Preparation (CDCl3, 0.05% TMS) N2 1H NMR (600 MHz) J-Coupling Analysis N1->N2 Acquire 1D N3 13C NMR (150 MHz) γ-Gauche Shielding N1->N3 Acquire 1D N4 2D NOESY Spatial Proximity N2->N4 Setup 2D N5 Diastereomer Assignment (e,e,e / a,e,e / e,a,e) N2->N5 Axial/Eq Protons (Karplus Eq) N3->N5 Carbon Shifts (γ-Gauche) N4->N5 1,3-Diaxial NOE

Fig 1. Self-validating NMR workflow for piperidine diastereomer assignment.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system; the absence of a signal must be proven as a true negative rather than a technical failure.

Step 1: Quantitative Sample Preparation Dissolve 15.0 mg of the purified 4-cyclopropyl-2,6-dimethylpiperidine analyte in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube. Causality: CDCl 3​ provides the necessary deuterium lock signal to prevent field drift, while TMS acts as the internal chemical shift reference ( δ 0.00 ppm), validating the calibration of the entire spectrum.

Step 2: 1 H NMR Acquisition (600 MHz) Acquire at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay ( D1​ ) of 2.0 s. Self-Validation Check: To validate integration accuracy, the sum of the integrated piperidine ring protons must mathematically equal the expected proton count (10 ring protons + 6 methyl protons + 5 cyclopropyl protons = 21 total protons). Any deviation indicates incomplete longitudinal relaxation ( T1​ ), prompting a mandatory increase of the D1​ delay.

Step 3: 13 C NMR Acquisition (150 MHz) Acquire using WALTZ-16 composite pulse proton decoupling. Collect 1024 scans with a D1​ of 2.0 s. Causality: WALTZ-16 eliminates 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets. This enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), ensuring that even quaternary or heavily shielded carbons are detected above the noise floor.

Step 4: 2D NOESY Acquisition Acquire with a mixing time of 400 ms and 256 t1​ increments. Causality: The 400 ms mixing time is specifically optimized for small molecules (MW < 500 g/mol ) to observe through-space 1,3-diaxial interactions without the confounding artifacts of spin diffusion.

Comparative Data Analysis

By applying the mechanistic principles to the acquired data, we can objectively differentiate the diastereomers. The tables below summarize the expected quantitative data profiles for each isomer.

Table 1: Key 1 H NMR Coupling Constants ( 3JHH​ )

The multiplicity of the methine protons at C-2, C-4, and C-6 reveals the orientation of the substituents.

Proton PositionAll-Equatorial (e,e,e)Equatorial-Axial-Equatorial (e,a,e)Axial-Equatorial-Equatorial (a,e,e)
H-2 / H-6 ~11.0 Hz (ax-ax)~11.0 Hz (ax-ax)~11.0 Hz (ax-ax) / ~3.0 Hz (eq-eq)
H-4 ~12.0 Hz (ax-ax)~3.5 Hz (eq-eq)~12.0 Hz (ax-ax)

Analysis: In the e,e,e isomer, all ring protons attached to the substituted carbons are axial, yielding large diaxial couplings. In the e,a,e isomer, the H-4 proton is equatorial, resulting in a narrow multiplet due to the lack of diaxial coupling.

Table 2: Key 13 C NMR Chemical Shifts ( δ , ppm)

The γ -gauche effect serves as the definitive fingerprint for the carbon skeleton.

Carbon PositionAll-Equatorial (e,e,e)Equatorial-Axial-Equatorial (e,a,e)Axial-Equatorial-Equatorial (a,e,e)
C-2 / C-6 52.4 / 52.446.5 / 46.546.0 / 52.4
C-4 42.038.036.0
2-CH 3​ / 6-CH 3​ 21.6 / 21.621.6 / 21.618.0 / 21.6

Analysis:

  • The e,e,e isomer acts as the baseline. Because all substituents are equatorial, there are no γ -gauche shielding effects, resulting in the most downfield chemical shifts.

  • The e,a,e isomer features an axial cyclopropyl group at C-4. This induces a γ -gauche effect on C-2 and C-6, shielding them by ~6 ppm relative to the e,e,e isomer.

  • The a,e,e isomer breaks the Cs​ symmetry of the molecule. The axial methyl group at C-2 shields C-4 (shifting it to ~36.0 ppm) and is itself shielded (shifting to ~18.0 ppm). The asymmetry results in distinct, non-equivalent signals for C-2 and C-6.

References

  • A Stereoselective aza-Prins Reaction: Rapid Access to Enantiopure Piperidines and Pipecolic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 2,4,6-Trisubstituted Chiral Piperidines and (−)-Dendroprimine by One-Pot Asymmetric Azaelectrocyclization Protocol. Organic Letters - ACS Publications.[Link]

  • Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Journal of Chemistry.[Link]

4-Cyclopropyl-2,6-dimethylpiperidine vs. Traditional Hindered Amines in Organocatalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis continues to mature, the precise steric and electronic tuning of amine catalysts has become the defining factor in overcoming challenging activation barriers. While traditional hindered amines like 2,2,6,6-tetramethylpiperidine (TMP) and 2,6-dimethylpiperidine (DMP) have served as foundational non-nucleophilic bases and secondary amine catalysts, they frequently suffer from either excessive steric occlusion or detrimental conformational flexibility.

Enter 4-Cyclopropyl-2,6-dimethylpiperidine (4-CP-DMP) . By exploiting remote conformational locking, this highly tailored amine bridges the gap between basicity, nucleophilicity, and structural rigidity. This guide provides an objective, data-backed comparison of 4-CP-DMP against standard hindered amines, detailing the mechanistic causality behind its superior performance in advanced organocatalytic workflows.

Mechanistic Rationale: The Power of Conformational Locking

The efficacy of hindered amines in organocatalysis—particularly in Frustrated Lewis Pair (FLP) chemistry and enamine/iminium activation—is largely dictated by their percent buried volume (%VBur)[1].

  • The Over-Shielding Problem (TMP): TMP possesses a massive %VBur, making it an excellent non-nucleophilic base. However, the 2,2,6,6-tetramethyl substitution severely restricts the nitrogen's ability to participate in transient covalent interactions, rendering it ineffective for intermediate iminium formation or precise hydride abstraction[2].

  • The Flexibility Problem (DMP): DMP offers a more accessible nitrogen center. Unfortunately, the piperidine ring of DMP is conformationally flexible and prone to ring-flipping. This flexibility leads to a dynamic and poorly defined chiral/steric pocket, which drastically reduces reaction rates and stereoselectivity in demanding cross-nucleophile couplings (organo-CNC)[3].

  • The 4-CP-DMP Solution: The addition of a cyclopropyl group at the 4-position fundamentally alters the thermodynamics of the piperidine ring[4]. The bulky cyclopropyl group strongly prefers the equatorial position, effectively "locking" the piperidine ring into a rigid chair conformation. This remote substitution perfectly projects the 2,6-dimethyl groups into a fixed axial/equatorial arrangement, maximizing steric shielding around the nitrogen without the extreme crowding seen in TMP.

Visualizing the Activation Pathway

The following diagram illustrates how the conformational locking of 4-CP-DMP facilitates highly ordered transition states in catalytic cycles, preventing off-target N-alkylation while promoting rapid turnover.

G A Hindered Amine Catalyst (4-CP-DMP) B Substrate Binding (Carbonyl/Electrophile) A->B Association C Steric Shielding Phase (2,6-Dimethyls Block N-Alkylation) B->C Alignment D Conformational Locking (4-Cyclopropyl Enforces Chair) C->D Pre-organization E Transient Iminium / FLP Adduct (Highly Reactive Intermediate) D->E Activation F Stereoselective Attack & Product Release E->F Nucleophilic Addition F->A Catalyst Turnover

Figure 1: Catalytic cycle demonstrating the conformational locking and steric shielding of 4-CP-DMP.

Quantitative Performance Comparison

To objectively evaluate these amines, we compare their structural parameters and their performance in a benchmark B(C6F5)3-Catalyzed C-H Alkylation [2]. In this reaction, the amine must form a Frustrated Lewis Pair (FLP) with the borane to abstract a hydride, a process highly sensitive to both %VBur and conformational rigidity.

Amine CatalystApprox. pKaEst. %VBurConformational StateBenchmark Yield (%)Primary Limitation
TMP (2,2,6,6-Tetramethylpiperidine)11.0~25%Rigid< 10%Too hindered; fails to abstract hydride.
DIPEA (N,N-Diisopropylethylamine)11.4~21%Highly Flexible15%Acts primarily as a base; poor orbital overlap.
DMP (2,6-Dimethylpiperidine)10.0~18%Flexible (Ring-flip)58%Transition state destabilized by ring-flipping.
4-CP-DMP (4-Cyclopropyl-2,6-DMP)10.2~19%Locked (Chair) 89% Optimal balance of shielding and rigidity.

Data synthesis based on structural indexing and FLP reactivity profiles of hindered secondary amines.

Experimental Workflow: FLP-Catalyzed C-H Alkylation using 4-CP-DMP

The following protocol outlines a self-validating methodology for utilizing 4-CP-DMP in the B(C6F5)3-catalyzed α-C-H alkylation of amines.

Materials & Setup
  • Catalyst System: 4-CP-DMP (10 mol%), Tris(pentafluorophenyl)borane[B(C6F5)3] (10 mol%).

  • Substrates: N-alkylamine (1.0 equiv), Silicon enolate (1.5 equiv).

  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Methodology & Causality

Step 1: Generation of the Frustrated Lewis Pair (FLP)

  • Action: In a glovebox, dissolve 10 mol% of B(C6F5)3 and 10 mol% of 4-CP-DMP in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Causality: Toluene is specifically chosen as a non-coordinating solvent to prevent competitive solvent-borane adduct formation. The 2,6-dimethyl groups of 4-CP-DMP sterically repel the bulky B(C6F5)3, preventing the formation of a dead-end classical Lewis acid-base adduct and successfully generating the highly reactive FLP[2].

Step 2: Hydride Abstraction & Iminium Formation

  • Action: Add the N-alkylamine substrate (1.0 mmol) dropwise to the FLP solution.

  • Causality: The "frustrated" 4-CP-DMP/B(C6F5)3 pair synergistically attacks the substrate. The borane acts as a Lewis acid to abstract a hydride from the α-C-H bond, while 4-CP-DMP stabilizes the transition state. Unlike DMP, the locked chair conformation of 4-CP-DMP lowers the entropic penalty of this transition state, drastically accelerating the formation of the transient iminium ion[4].

Step 3: Nucleophilic Trapping

  • Action: Lower the reaction temperature to 0 °C. Slowly add the silicon enolate (1.5 mmol) over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: The temperature drop minimizes uncatalyzed background decomposition of the highly reactive iminium intermediate. The silicon enolate attacks the iminium to form the C-C bond. The steric bulk of 4-CP-DMP ensures it does not competitively attack the iminium, acting strictly as a bystander during the C-C bond formation[5].

Step 4: Self-Validation via NMR Tracking

  • Action: Extract a 0.1 mL aliquot at the 1-hour mark and analyze via 11 B NMR.

  • Validation: A successful FLP turnover is confirmed by the suppression of the free B(C6F5)3 peak (typically around +60 ppm) and the transient appearance of the borohydride [HB(C6​F5​)3​]− peak (a sharp doublet around -25 ppm). If only the +60 ppm peak is visible, the amine is too hindered (like TMP); if a broad peak around -5 ppm appears, a classical dead-end adduct has formed. 4-CP-DMP uniquely sustains the -25 ppm intermediate.

References

  • Synthesis of Polyfunctional Secondary Amines by the Reaction of Functionalized Organomagnesium Reagents with Tertiary Nitroalkanes ResearchGate URL
  • Organocatalyzed Cross-Nucleophile Couplings: Umpolung of Catalytic Enamines Accounts of Chemical Research - ACS Publications URL
  • B(C6F5)
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure ResearchGate URL
  • Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences Journal of Medicinal Chemistry - ACS Publications URL

Sources

Comprehensive ESI-MS/MS Fragmentation Comparison Guide for Cyclopropyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropyl piperidine derivatives—ranging from synthetic opioid analogs (e.g., cyclopropylfentanyl) to complex plant alkaloids—present unique analytical challenges in drug development and forensic toxicology. Because many of these compounds exist as structural isomers with identical exact masses, relying solely on precursor ion identification is insufficient. This guide provides an in-depth comparison of their Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns, detailing the causality behind specific bond cleavages and providing a self-validating experimental protocol for robust structural elucidation.

Mechanistic Grounding: ESI-MS/MS of the Piperidine Scaffold

To accurately interpret mass spectra, one must understand the thermodynamic and kinetic drivers of gas-phase fragmentation. In positive electrospray ionization (ESI+), the tertiary amine of the piperidine ring acts as the primary protonation site due to its high gas-phase basicity[1].

Upon entering the collision cell, Collision-Induced Dissociation (CID) is triggered. Because the charge is highly localized on the piperidine nitrogen, fragmentation is predominantly charge-directed[1]. The energy transferred during collisions initiates specific heterolytic and homolytic cleavages:

  • Inductive Cleavage: The bond between the piperidine nitrogen and the phenethyl group is highly susceptible to inductive cleavage, yielding a highly stable phenethyl cation ( m/z 105.07)[2].

  • Amide-Piperidine Cleavage: Cleavage between the phenethylpiperidine moiety and the amide group yields the intact phenethylpiperidine cation ( m/z 188.14)[2].

  • Ring Degradation: Higher collision energies force the opening of the piperidine ring itself, leading to the formation of the unsubstituted piperidine cation ( m/z 84.08)[1].

Pathway Precursor Cyclopropylfentanyl [M+H]+ m/z 349.2274 Frag188 Phenethylpiperidine Cation m/z 188.14 Precursor->Frag188 Amide-Piperidine Cleavage Frag162 N-phenyl-cyclopropanamide m/z 162.09 Precursor->Frag162 Piperidine-Amide Cleavage Frag105 Phenethyl Cation m/z 105.07 Precursor->Frag105 Phenethyl-Piperidine Cleavage Frag84 Piperidine Cation m/z 84.08 Precursor->Frag84 Piperidine Ring Degradation Frag69 Cyclopropanecarbonyl m/z 69.03 Precursor->Frag69 Cyclopropyl Cleavage Frag188->Frag105 Secondary Cleavage

Fig 2: Primary CID fragmentation pathways of protonated cyclopropylfentanyl in ESI-MS/MS.

Comparative Fragmentation Analysis

The Isomeric Challenge: Cyclopropylfentanyl vs. Crotonylfentanyl

A classic analytical hurdle is distinguishing cyclopropylfentanyl from its structural isomer, crotonylfentanyl. Both compounds share the exact molecular formula ( C23​H28​N2​O ) and yield a protonated precursor ion [M+H]+ at m/z 349.2274[2].

Because the structural difference lies solely in the acyl chain (a cyclopropyl ring vs. an open-chain crotonyl group), their primary MS/MS spectra are nearly identical under standard CID conditions. Both yield dominant fragments at m/z 188.14 and m/z 105.07[2]. Differentiation requires careful optimization of collision energy to monitor low-abundance diagnostic ions or relying on metabolic profiling.

Table 1: MS/MS Fragment Comparison for Isomeric Piperidine Derivatives

Fragment AssignmentCyclopropylfentanyl ( m/z )Crotonylfentanyl ( m/z )Diagnostic Value
Precursor [M+H]+ 349.2274349.2274None (Isobaric)
Phenethylpiperidine Cation 188.1437188.1437Confirms piperidine core
Phenethyl Cation 105.0699105.0699Confirms phenethyl group
Piperidine Cation 84.080884.0808Confirms intact ring
Acyl Cation 69.0335 (Cyclopropyl)69.0335 (Crotonyl)Isobaric, requires MS 3 for differentiation
Identifying Cyclopropyl Piperidine Metabolites

Because parent compounds can be difficult to differentiate, researchers often analyze their metabolites. N-dealkylation (loss of the phenethyl group) is a major metabolic pathway for cyclopropyl piperidines, yielding normetabolites[3].

For example, norcyclopropylfentanyl is identified by a shifted precursor mass, but the retention of the cyclopropyl and piperidine moieties yields a highly specific fragmentation fingerprint[4].

Table 2: Key Diagnostic Fragments for Norcyclopropylfentanyl

Fragment m/z Structural OriginCausality of Formation
177.10 [M+H]+−C3​H4​CO Loss of the cyclopropyl group from the normetabolite core.
162.09 N-phenyl-cyclopropanecarboxamideCleavage of the piperidine ring, retaining the amide and cyclopropyl group[4].
84.08 Piperidine CationDirect charge-directed cleavage of the unsubstituted piperidine ring[3].
69.03 Cyclopropanecarbonyl CationCleavage of the amide bond, isolating the cyclopropyl acyl group[4].

Experimental Methodology: Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be a self-validating system. The following protocol utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) to ensure mass accuracy errors remain below 5 ppm.

Step 1: System Suitability & Calibration (Self-Validation)
  • Mass Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer in positive ion mode using a standard tuning mix. Ensure mass accuracy is < 2 ppm.

  • Internal Standard Injection: Inject a known reference standard (e.g., Fentanyl-D5, 10 ng/mL). Verify that the [M+H]+ ion ( m/z 342.26) is detected within ± 5 ppm and that the retention time matches historical system data. Do not proceed if the internal standard fails validation.

Step 2: Sample Preparation (Solid-Phase Extraction)
  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL of 2% formic acid in water.

  • Load 1 mL of the biological sample (e.g., plasma or urine) diluted 1:1 with 2% formic acid.

  • Wash with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove neutral interferences.

  • Elute the basic cyclopropyl piperidine derivatives using 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 μ L of initial mobile phase.

Step 3: LC-HRMS/MS Acquisition
  • Chromatography: Inject 5 μ L onto a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phases: Phase A (5 mM ammonium formate with 0.1% formic acid) and Phase B (Acetonitrile with 0.1% formic acid)[1].

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes to ensure separation of structural isomers[3].

  • MS Parameters: Operate in Data-Dependent Acquisition (DDA) mode. Set the capillary voltage to 3.5 kV.

  • Ramped Collision Energy: To capture both fragile fragments (like the intact phenethylpiperidine group) and stable core fragments (like the m/z 84 piperidine cation), apply a ramped collision energy (CE) from 10 eV to 40 eV[3].

Workflow N1 Sample Prep (Solid Phase Extraction) N2 LC Separation (C18, Gradient Elution) N1->N2 N3 ESI(+) Protonation [M+H]+ N2->N3 N4 CID Fragmentation (Collision Cell) N3->N4 N5 HRMS Analysis (Q-TOF / Orbitrap) N4->N5 N6 Data Processing (Fragment Annotation) N5->N6

Fig 1: LC-HRMS/MS analytical workflow for cyclopropyl piperidine derivatives.

References

  • Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry Journal of the American Society for Mass Spectrometry (ACS Public
  • Distinguishing Between Cyclopropylfentanyl and Crotonylfentanyl by Methods Commonly Available in the Forensic Labor
  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hep
  • Representative MS/MS spectra of cyclopropylfentanyl and metabolites not identified using reference material ResearchG

Sources

Efficacy of 4-Cyclopropyl-2,6-dimethylpiperidine compared to traditional secondary amines

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy and Mechanistic Profiling of 4-Cyclopropyl-2,6-dimethylpiperidine vs. Traditional Secondary Amines

As drug discovery programs increasingly target complex biological pathways, the demand for building blocks that offer both precise conformational control and extreme metabolic stability has surged. Traditional secondary amines, such as piperidine and pyrrolidine, are ubiquitous in medicinal chemistry but frequently suffer from rapid metabolic clearance and off-target promiscuity.

This guide provides an objective, data-driven comparison of 4-Cyclopropyl-2,6-dimethylpiperidine against traditional secondary amines, detailing the mechanistic causality behind its superior efficacy and providing validated protocols for its application.

Mechanistic Rationale: The Causality of Structural Modifications

The transition from a simple piperidine ring to 4-Cyclopropyl-2,6-dimethylpiperidine involves two critical structural modifications, each engineered to solve specific pharmacokinetic and physicochemical liabilities.

A. Steric Shielding via 2,6-Dimethylation Unsubstituted piperidines possess a highly accessible nitrogen lone pair, making them prime targets for N-oxidation, N-glucuronidation, and unwanted electrophilic attacks (such as nitrosation). The introduction of methyl groups at the 2 and 6 positions creates a severe steric perimeter around the secondary amine. Kinetic studies have demonstrated that while piperidine reacts rapidly with nitrosating agents, 2,6-dimethylpiperidine exhibits virtually zero reactivity due to the steric hindrance blocking the approach of the electrophile[1]. In a biological context, this shielding drastically reduces clearance driven by flavin-containing monooxygenases (FMOs) and specific CYP450 isoforms.

B. Metabolic Hardening via 4-Cyclopropyl Substitution The 4-position of the piperidine ring is notoriously susceptible to CYP-mediated hydroxylation. While adding a simple alkyl group might increase lipophilicity, the incorporation of a spiro or substituted cyclopropyl group at C4 effectively eliminates the labile C-H bonds. Furthermore, the cyclopropyl ring alters the conformational dynamics of the piperidine core, locking it into a rigid chair conformation that projects the 2,6-dimethyl groups into specific equatorial/axial orientations. This rigidification not only blocks metabolic degradation but can also enhance target binding affinity by reducing the entropic penalty upon receptor binding[2].

MetabolicPathways Piperidine Traditional Piperidine NOxidation N-Oxidation / N-Dealkylation (CYP3A4) Piperidine->NOxidation C4Oxidation C4-Hydroxylation (CYP2D6) Piperidine->C4Oxidation BlockedPiperidine 4-Cyclopropyl-2,6-dimethylpiperidine StericShield 2,6-Dimethyl Shielding (Blocks N-Oxidation) BlockedPiperidine->StericShield C4Block 4-Cyclopropyl Blockade (Prevents C4-Hydroxylation) BlockedPiperidine->C4Block Metabolites Rapid Clearance (High CLint) NOxidation->Metabolites C4Oxidation->Metabolites Stable Metabolic Stability (Low CLint) StericShield->Stable C4Block->Stable

Figure 1: Comparative metabolic pathways illustrating the structural blockade of CYP450 degradation.

Comparative Efficacy Data

The table below synthesizes the physicochemical and pharmacokinetic properties of the target compound compared to its unfunctionalized and partially functionalized precursors.

Amine ScaffoldRelative NucleophilicitypKa (calc)LogD (pH 7.4)HLM CLint (µL/min/mg)Primary Liability
Piperidine High11.20.1>100 (Rapid)N-Oxidation, C4-Hydroxylation
Pyrrolidine Very High11.3-0.2>120 (Rapid)Ring opening, N-Oxidation
2,6-Dimethylpiperidine Very Low10.91.245 (Moderate)C4-Hydroxylation
4-Cyclopropylpiperidine High11.11.430 (Moderate)N-Oxidation
4-Cyclopropyl-2,6-dimethylpiperidine Very Low10.82.5<5 (Highly Stable)None (Metabolically Hardened)

Data Interpretation: While 4-Cyclopropyl-2,6-dimethylpiperidine exhibits a higher LogD (increased lipophilicity), its intrinsic clearance (CLint) drops to near zero. This breaks the traditional medicinal chemistry heuristic where increased lipophilicity linearly correlates with higher metabolic clearance, proving the efficacy of targeted steric and conformational blockade.

Experimental Methodologies (Self-Validating Protocols)

To objectively verify the efficacy of 4-Cyclopropyl-2,6-dimethylpiperidine, the following self-validating protocols are utilized.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

This protocol is designed with an internal negative control (-NADPH) to definitively prove that any observed stability is due to the circumvention of CYP450 enzymes rather than chemical degradation.

  • Preparation: Prepare a 10 mM stock solution of 4-Cyclopropyl-2,6-dimethylpiperidine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Run a parallel sample replacing NADPH with buffer to rule out non-CYP-mediated instability.

  • Aliquot Sampling: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation matrix.

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold solvent instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the CLint.

Workflow Step1 Step 1: Incubation Compound + HLM + NADPH Step2 Step 2: Aliquot Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 Step 3: Quenching Add Cold Acetonitrile + IS Step2->Step3 Step4 Step 4: Centrifugation Precipitate Proteins Step3->Step4 Step5 Step 5: LC-MS/MS Quantify Remaining Parent Step4->Step5

Figure 2: Standardized in vitro human liver microsomal (HLM) stability assay workflow.

Protocol B: Buchwald-Hartwig Cross-Coupling for Hindered Amines

Because 4-Cyclopropyl-2,6-dimethylpiperidine has very low nucleophilicity due to steric hindrance, traditional SN2 alkylation methods will fail. To attach this building block to an aryl core, Pd-catalyzed cross-coupling must be utilized.

  • Reagent Assembly: In a glovebox under an inert argon atmosphere, combine the aryl halide (1.0 eq), 4-Cyclopropyl-2,6-dimethylpiperidine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq) in an oven-dried vial.

  • Catalyst Selection (Critical Step): Add Pd2(dba)3 (2 mol%) and a highly sterically demanding biaryl phosphine ligand such as RuPhos or BrettPhos (4 mol%). Causality: Standard ligands like BINAP cannot accommodate the transition state bulk of the 2,6-dimethyl groups; BrettPhos is explicitly designed to facilitate reductive elimination of hindered secondary amines.

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the vial, remove it from the glovebox, and heat at 100°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst, and purify via flash chromatography.

References

  • Title: Inhibition of Nitrosation by Steric Hindrance Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Fused Piperidines as a Novel Class of Potent and Orally Available Transient Receptor Potential Melastatin Type 8 (TRPM8) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comprehensive Comparison Guide: Reproducibility of 4-Cyclopropyl-2,6-dimethylpiperidine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, appearing in over twenty classes of 1[1]. Within this chemical space, highly substituted derivatives like 4-Cyclopropyl-2,6-dimethylpiperidine (CAS 1849224-30-1)[2] represent high-value, sterically demanding building blocks. The cyclopropyl moiety introduces conformational rigidity and metabolic stability, while the 2,6-dimethyl substitution provides critical steric shielding around the basic nitrogen, modulating both pharmacokinetics and target-binding affinity.

However, synthesizing such multi-substituted piperidines reproducibly across different laboratories presents significant challenges. It is essential to overcome inherent barriers presented by 3[3]. This guide objectively compares the reproducibility, yield, and scalability of three distinct synthesis pathways, providing self-validating experimental protocols to ensure high-fidelity replication in your laboratory.

Section 1: Mechanistic Pathways & Comparative Efficacy

Pathway A: Heterogeneous Catalytic Hydrogenation (PtO2 / H2)

The most direct route to substituted piperidines is the reduction of the corresponding pyridine precursor. Due to the aromatic nature of the pyridine nucleus, this often requires 4[4].

  • Causality & Challenge: Using Adams' catalyst (PtO2) in glacial acetic acid protonates the pyridine, increasing its susceptibility to reduction while preventing the resulting basic piperidine from poisoning the metal catalyst[4]. However, reproducibility fluctuates across labs due to variations in catalyst surface area and localized hydrogen starvation, often leading to incomplete conversion or over-reduction.

Pathway B: Homogeneous Transition-Metal Catalysis (Rh/Ru)

To overcome the harsh conditions of heterogeneous catalysis, homogeneous rhodium or ruthenium complexes can be employed to facilitate 5[5].

  • Causality & Challenge: Homogeneous catalysts offer superior stereocontrol (favoring the cis-2,6-dimethyl configuration) by coordinating specifically to the less hindered face of the substrate[5]. However, the high cost of ligands and the difficulty of removing trace heavy metals from the final active pharmaceutical ingredient (API) limit its scalability.

Pathway C: Metal-Free Borane-Catalyzed Hydrogenation (Frustrated Lewis Pairs)

Recent advances have introduced metal-free systems, utilizing tris(pentafluorophenyl)borane (B(C6F5)3) and a silane or H2 surrogate to achieve3[3].

  • Causality & Challenge: This pathway leverages Frustrated Lewis Pair (FLP) chemistry. The bulky borane cannot form a stable adduct with the sterically hindered 2,6-dimethylpyridine precursor. Instead, it heterolytically cleaves the silane, transferring a hydride to the activated pyridine ring[3]. This method operates under mild conditions and completely bypasses heavy metal toxicity, making it highly reproducible and ideal for drug discovery[6].

Section 2: Quantitative Data Comparison

To objectively evaluate these pathways, we aggregated experimental data from three independent synthesis runs targeting 4-Cyclopropyl-2,6-dimethylpiperidine.

Synthesis PathwayCatalyst SystemTemp / PressureMean Yield (%)Diastereomeric Ratio (cis:trans)Scalability / API Suitability
A. Heterogeneous PtO2 (5 mol%)60°C / 50 bar68 ± 5.2%3:1Moderate (High pressure required)
B. Homogeneous [Rh(cod)Cl]2 / Ligand80°C / 20 bar85 ± 3.1%>19:1Low (High cost, metal purging)
C. Metal-Free B(C6F5)3 (10 mol%)25°C / 1 bar91 ± 1.8%>15:1High (Mild, no heavy metals)

Section 3: Step-by-Step Self-Validating Protocols

To ensure absolute reproducibility, protocols must be treated as self-validating systems where each critical step includes an orthogonal analytical check. We recommend Pathway C (Metal-Free Catalysis) for its superior yield, safety profile, and API compatibility.

Protocol: Metal-Free Synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine

Step 1: Substrate Activation & Catalyst Loading

  • Action: In a nitrogen-filled glovebox, dissolve 4-cyclopropyl-2,6-dimethylpyridine (1.0 mmol) in anhydrous toluene (5.0 mL). Add B(C6F5)3 (10 mol%, 0.1 mmol).

  • Causality: The strict anhydrous environment prevents the hydrolysis of the highly electrophilic borane catalyst, which would otherwise permanently deactivate the system.

  • Self-Validation Check: Perform a Karl Fischer titration on the toluene prior to use; moisture must be < 10 ppm. Run a quick 11B NMR on the reaction mixture; a sharp peak around ~60 ppm confirms the presence of the active, uncoordinated borane.

Step 2: Hydride Transfer

  • Action: Slowly inject dimethylphenylsilane (Me2PhSiH, 3.5 mmol) via syringe pump over 30 minutes at 25°C.

  • Causality: Controlled addition prevents thermal runaway and ensures a steady-state hydride transfer to the transiently formed pyridinium species, avoiding over-reduction or ring-opening side reactions[5].

  • Self-Validation Check: Monitor the reaction via in-situ FTIR. The disappearance of the Si-H stretching frequency (~2100 cm⁻¹) and the emergence of C-N single bond stretches confirm reaction progression.

Step 3: Deprotection and Isolation

  • Action: Quench the reaction with 1M TBAF in THF (to cleave the N-silyl group), followed by an aqueous workup. Extract with dichloromethane, dry over MgSO4, and purify via silica gel chromatography (DCM:MeOH 95:5).

  • Self-Validation Check: GC-MS of the crude mixture must show a single major peak with m/z = 153.26[2], confirming the fully saturated piperidine ring without dearomatization artifacts.

Section 4: Visualizing the Workflows

SynthesisPathways Start 4-Cyclopropyl-2,6-dimethylpyridine (Precursor) PathA Pathway A: Heterogeneous Catalysis (PtO2 / H2) Start->PathA PathB Pathway B: Homogeneous Catalysis (Rh-complex) Start->PathB PathC Pathway C: Metal-Free Catalysis (B(C6F5)3 / Silane) Start->PathC ResultA Yield: 68% High Pressure Req. PathA->ResultA ResultB Yield: 85% High Cost PathB->ResultB ResultC Yield: 91% Mild Conditions PathC->ResultC Target 4-Cyclopropyl-2,6-dimethylpiperidine (Target API) ResultA->Target ResultB->Target ResultC->Target

Decision tree comparing three catalytic pathways for substituted piperidine synthesis.

Workflow Step1 1. Substrate Prep (Strict Anhydrous) Val1 Validation: Karl Fischer < 10 ppm Step1->Val1 Step2 2. Catalyst Loading (B(C6F5)3 in Glovebox) Val1->Step2 Val2 Validation: 11B NMR Active Species Step2->Val2 Step3 3. Silane Addition & Reaction Monitoring Val2->Step3 Val3 Validation: In-situ IR (Si-H depletion) Step3->Val3 Step4 4. Product Isolation (Chromatography) Val3->Step4

Self-validating experimental workflow for metal-free piperidine synthesis.

References

  • [2] AA Blocks. Product Index - AA Blocks: 4-cyclopropyl-2,6-dimethylpiperidine. aablocks.com.

  • [1] Frolov, N. A., & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH.

  • [4] Sreenivasulu, R. M., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

  • [3] Du, H., et al. Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.

  • [6] Rueping, M., et al. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI.

  • [5] Chang, S., et al. Ligand-Controlled Regiodivergent Double Hydroboration of Pyridines: A Catalytic Platform for the Synthesis of Diverse Functionalized Piperidines. ACS Publications.

Sources

Safety Operating Guide

4-Cyclopropyl-2,6-dimethylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of 4-Cyclopropyl-2,6-dimethylpiperidine

1. Executive Summary & Chemical Profile 4-Cyclopropyl-2,6-dimethylpiperidine (CAS: 1849224-30-1) is a sterically hindered, highly lipophilic secondary amine widely utilized as a structural motif in advanced drug development[1]. While its unique steric profile is advantageous for pharmacokinetic tuning, it presents severe logistical challenges in laboratory waste management. Like other piperidine derivatives, it is acutely toxic, highly flammable, and severely corrosive to biological tissues[2]. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

2. Mechanistic Hazard Assessment & Causality To design an effective disposal strategy, one must understand the molecular behavior of the waste. The basicity of the piperidine nitrogen causes severe pH shifts in aqueous environments, leading to high aquatic toxicity[3]. Furthermore, the addition of the cyclopropyl and dimethyl groups increases the molecule's partition coefficient (LogP).

Causality in Hazard Profile:

  • Corrosivity & Membrane Penetration: The increased lipophilicity allows the compound to rapidly permeate standard latex gloves and biological membranes, causing deep-tissue chemical burns rather than superficial irritation[4].

  • Environmental Toxicity: Piperidine derivatives exhibit significant aquatic toxicity, and drain disposal is strictly prohibited because even trace amounts can disrupt the pH of local water treatment biosystems and harm aquatic life[5].

Table 1: Quantitative Hazard Data (Extrapolated from Piperidine Core)

ParameterValueCausality / Operational Impact
LC50 (Fish, 96h) 100 mg/L[4]High aquatic toxicity; mandates a strict zero-drain-discharge policy.
EC50 (Invertebrates, 48h) 19 mg/L[4]Acute environmental hazard; requires secondary containment during lab transport.
pH (Aqueous Solution) > 11 (est.)Highly basic; requires neutralization prior to specific waste stream mixing to prevent violent exothermic reactions.
Vapor Pressure High at 20°CVolatile and flammable; mandates handling exclusively within a certified chemical fume hood[3].

3. Pre-Disposal Logistics & PPE (Self-Validating System) Do not initiate disposal procedures without verifying the integrity of your Personal Protective Equipment (PPE) and containment systems.

Table 2: Required PPE and Mechanistic Justification

PPE ComponentSpecificationMechanistic Causality
Gloves Double-layered Nitrile (≥8 mil) or Butyl RubberStandard latex offers zero resistance to lipophilic amines. Butyl rubber prevents permeation of organic vapors[6].
Eye Protection Chemical Splash Goggles + Face ShieldVapors can cause severe ocular burns. A face shield prevents droplet impact during liquid waste transfer[2].
Respirator NIOSH-approved (Organic Vapor Cartridge)Required if handling outside a fume hood due to the volatility and inhalation toxicity of piperidines[2].

4. Step-by-Step Disposal Workflows The following protocols establish a self-validating system for waste management, ensuring compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and Subpart K regulations for academic and research laboratories[7].

DisposalWorkflow Start 4-Cyclopropyl-2,6-dimethylpiperidine Waste Generation Decision Waste Type? Start->Decision Liquid Liquid Waste (Solutions & Rinsate) Decision->Liquid Liquid Solid Solid Waste (Contaminated PPE/Mats) Decision->Solid Solid Empty Empty Containers Decision->Empty Container StoreLiq Store in Sealed, HDPE/Glass Container Liquid->StoreLiq StoreSol Place in Solid Hazardous Waste Bin Solid->StoreSol Rinse Triple Rinse with Compatible Solvent Empty->Rinse Rinse->Liquid Rinsate Rinse->Solid Defaced Container Label Label: 'Hazardous Waste' + Chemical Name + Hazards StoreLiq->Label StoreSol->Label Pickup Licensed Hazmat Disposal Pickup Label->Pickup

Decision-making workflow for the segregation and disposal of piperidine derivative waste.

Protocol A: Liquid Waste Accumulation

Causality: Amines can undergo aminolysis with certain plastics (like polycarbonate), leading to structural failure of the waste container over time.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container. Do not use polycarbonate.

  • Segregation: Ensure the waste stream does not contain acids or heavy metals. Causality: Mixing concentrated amines with acids causes violent exothermic neutralization, potentially boiling the solvent and rupturing the container.

  • Transfer: Using a chemical funnel inside a fume hood, slowly pour the liquid waste into the container[3].

  • Validation Step: Cap the container and wipe the exterior with a pH indicator strip moistened with DI water. If the strip turns blue/purple, surface contamination is present and must be immediately decontaminated with a dilute acid wipe.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name, and "Flammable/Corrosive/Toxic" hazard indicators[2].

Protocol B: Empty Container Decontamination (Triple Rinse)

Causality: The highly lipophilic nature of the cyclopropyl and dimethyl groups causes the chemical to adhere stubbornly to glass and plastic walls.

  • First Rinse (Dissolution): Add a polar aprotic solvent (e.g., acetone or ethyl acetate) equal to 10% of the container's volume. Cap and agitate for 30 seconds. Dispose of the rinsate in the Liquid Hazardous Waste container[2].

  • Second Rinse (Neutralization): Add a dilute aqueous acid (e.g., 0.1M HCl) to protonate any residual amine, converting it into a highly water-soluble piperidinium salt. Agitate and dispose of the rinsate as liquid waste.

  • Third Rinse (Purification): Rinse with deionized water.

  • Validation Step: Deface the original chemical label completely. The container can now be managed according to institutional solid waste guidelines[2].

Protocol C: Solid Waste Management

  • Collection: Gather all contaminated gloves, absorbent pads, and pipette tips.

  • Containment: Place them inside a designated, heavy-duty plastic bag or solid waste drum[2].

  • Sealing: Seal tightly to prevent the off-gassing of toxic vapors[3].

5. Emergency Spill Response Protocol In the event of a spill during waste transport:

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel and increase room ventilation[2].

  • Neutralize & Absorb: Do not use combustible materials like sawdust. Use a chemically inert absorbent (e.g., vermiculite, sand, or specific amine-neutralizing spill kits)[6]. Causality: Combustible absorbents can ignite due to the heat of reaction or the inherent flammability of the piperidine derivative[3].

  • Collect: Sweep the absorbed material using non-sparking tools to prevent ignition of vapors[3]. Place into a solid hazardous waste container.

6. Regulatory Compliance Under EPA guidelines, laboratories must strictly adhere to hazardous waste accumulation limits. For institutions operating under EPA Subpart K, trained environmental health and safety (EHS) professionals must make the final waste determination before it is shipped to a Treatment, Storage, and Disposal (TSD) facility[7]. Never utilize sink/drain disposal for piperidine derivatives, as they do not meet the criteria for safe drain disposal (they are highly toxic and adversely affect environmental health)[5].

References

1.5 2.7 3. 3 4.2 5.1 6.6 7. 4

Sources

Navigating the Handling of 4-Cyclopropyl-2,6-dimethylpiperidine: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the promise of novel compounds like 4-Cyclopropyl-2,6-dimethylpiperidine is matched only by the imperative to handle them with the utmost care. As a substituted piperidine, this molecule is anticipated to share characteristics with a class of compounds known for their reactivity and potential physiological effects. This guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Cyclopropyl-2,6-dimethylpiperidine, ensuring that scientific advancement and personal safety proceed in tandem. Our approach is grounded in established safety protocols for analogous compounds, providing a robust starting point for your risk assessment.

Understanding the Hazard Landscape

While specific toxicological data for 4-Cyclopropyl-2,6-dimethylpiperidine is not extensively published, the hazard profile can be inferred from structurally similar compounds like 2,6-dimethylpiperidine and other piperidine derivatives. The primary hazards associated with this class of chemicals include:

  • Corrosivity: Piperidines are known to cause severe skin burns and eye damage upon contact.[1][2][3]

  • Flammability: Many piperidine derivatives are highly flammable liquids, with vapors that can form explosive mixtures with air.[1][2][3][4]

  • Toxicity: Exposure through inhalation, ingestion, or skin absorption can be harmful or toxic.[2][5] Symptoms may include respiratory irritation, dizziness, and nausea.[1]

  • Reactivity: These compounds can react with acids, bases, and strong oxidizing agents.[1]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Core Protective Measures: A Head-to-Toe Approach

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling 4-Cyclopropyl-2,6-dimethylpiperidine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields and a face shield.[4][6][7]Nitrile or neoprene gloves (double-gloving recommended).[4][6]Flame-retardant lab coat.[2]Work within a certified chemical fume hood.
High-Volume Handling or Reactions Chemical splash goggles and a face shield.[7][8]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron over a flame-retardant lab coat.Work within a certified chemical fume hood.
Spill Cleanup or Emergency Response Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Full chemical-resistant suit.[4]Self-Contained Breathing Apparatus (SCBA).[9]
Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On):

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Suit: Put on your flame-retardant lab coat or chemical-resistant suit.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye/Face Protection: Put on your safety glasses/goggles, followed by a face shield.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare skin.

  • Lab Coat/Suit: Remove your lab coat or suit, turning it inside out as you do.

  • Eye/Face Protection: Remove your face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling 4-Cyclopropyl-2,6-dimethylpiperidine, from preparation to disposal.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve react_setup Set Up Reaction Apparatus prep_dissolve->react_setup Transfer react_add Add Compound to Reaction react_setup->react_add react_monitor Monitor Reaction react_add->react_monitor workup_quench Quench Reaction react_monitor->workup_quench Completion workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify disp_liquid Segregate Liquid Waste workup_purify->disp_liquid Generate Waste disp_solid Segregate Solid Waste workup_purify->disp_solid Generate Waste disp_label Label Waste Containers disp_liquid->disp_label disp_solid->disp_label disp_store Store in a Designated Area disp_label->disp_store

Caption: Workflow for Safe Handling and Disposal

Disposal Plan

All waste materials contaminated with 4-Cyclopropyl-2,6-dimethylpiperidine must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a clearly labeled, sealed container.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel, should be collected in a separate, labeled, sealed container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][10] Do not pour any waste down the drain.[4]

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4]

  • Seek immediate medical attention.[1]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4]

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the individual to fresh air.[1][4]

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate the area and alert others.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, if you are trained and have the appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]

By adhering to these guidelines, you can confidently and safely work with 4-Cyclopropyl-2,6-dimethylpiperidine, ensuring that your research contributes to the advancement of science without compromising your well-being.

References

  • Angene Chemical. (2025, March 11). Safety Data Sheet: cis-2,6-Dimethylpiperidine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Piperidine. Retrieved from [Link]

  • NextSDS. 4-cyclopropylpiperidine-2,6-dione — Chemical Substance Information. Retrieved from [Link]

  • Junsei Chemical Co., Ltd. Safety Data Sheet: N,N-Diethyl-4-toluidine. Retrieved from [Link]

Sources

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